molecular formula C8H4FNO B141211 2-Fluoro-5-formylbenzonitrile CAS No. 218301-22-5

2-Fluoro-5-formylbenzonitrile

Cat. No.: B141211
CAS No.: 218301-22-5
M. Wt: 149.12 g/mol
InChI Key: MOFRJTLODZILCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-formylbenzonitrile is a benzonitrile derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRJTLODZILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377772
Record name 2-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-22-5
Record name 2-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical industry. The document details its physicochemical properties, safety and handling protocols, and extensive experimental procedures for its synthesis and its conversion to the PARP inhibitor, Olaparib (B1684210). A central focus is placed on the biochemical pathways associated with Olaparib, offering insights for researchers in drug discovery and development.

Introduction

This compound, also known as 3-Cyano-4-fluorobenzaldehyde, is a substituted benzonitrile (B105546) derivative. Its primary significance lies in its role as a crucial building block in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[3] This guide aims to provide a detailed technical resource for professionals working with this compound, from laboratory-scale synthesis to its application in the development of life-saving therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 218301-22-5[4]
Molecular Formula C₈H₄FNO[4]
Molecular Weight 149.12 g/mol [4]
Appearance White to light orange to green powder/crystal
Melting Point 80-84 °C (lit.)[4][5]
Boiling Point 211.9 °C at 760 mmHg (Predicted)
Density 1.25±0.1 g/cm³ (Predicted)
Solubility Soluble in methanol.[6]
InChI Key MOFRJTLODZILCR-UHFFFAOYSA-N[4]
SMILES FC1=C(C=C(C=O)C=C1)C#N

The safe handling of this compound is paramount in a laboratory and manufacturing setting. Table 2 outlines the key safety information, including hazard and precautionary statements.

Table 2: Safety and Hazard Information for this compound

CategoryInformationReference(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent use in the synthesis of Olaparib.

Synthesis of this compound

There are multiple reported routes for the synthesis of this compound. A common laboratory-scale method involves the cyanation of 3-bromo-4-fluorobenzaldehyde (B1265969).

Protocol 1: Synthesis from 3-bromo-4-fluorobenzaldehyde [5]

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide (CuCN).

  • Reaction Conditions: Heat the reaction mixture to 170 °C and stir overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an appropriate amount of diatomaceous earth and stir.

    • Filter the mixture.

    • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate (B1210297).

    • Separate the organic layer and wash it twice with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid. The reported yield is approximately 76.1%.[5]

Synthesis of Olaparib from this compound

The synthesis of Olaparib from this compound is a multi-step process. A representative synthetic route is outlined below, based on information from various patents.[8][9][10]

Step 1: Wittig-type Reaction

This step involves a reaction between this compound and a phosphonium (B103445) ylide derived from (3-oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate (B84403) to form 2-fluoro-5-((3-oxo-3H-isobenzofuran-1-ylidene)methyl)benzonitrile.[9]

Step 2: Hydrolysis and Ring Opening

The product from Step 1 is hydrolyzed with a base, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[9]

Step 3: Amide Coupling

The benzoic acid intermediate is then coupled with 1-(cyclopropylcarbonyl)piperazine. This is typically achieved using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile.[10]

Step 4: Final Product Isolation and Purification

The final product, Olaparib, is isolated and purified, often by recrystallization, to achieve high purity.[8]

Analytical Characterization

The characterization of this compound is crucial to confirm its identity and purity. While specific, detailed experimental parameters are not consistently reported across public literature, the following outlines the general procedures for common analytical techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • Expected ¹H NMR Spectrum (Predicted in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm).[11]

  • Expected ¹³C NMR Spectrum: The spectrum will show signals for the eight carbon atoms in the molecule, including the characteristic signals for the nitrile and carbonyl carbons.

3.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[12]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Expected Spectrum: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C≡N stretch of the nitrile group, the C=O stretch of the aldehyde, and C-F and aromatic C-H and C=C stretching vibrations.[11]

3.3.3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Instrumentation: Various types of mass spectrometers can be used.

  • Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.12 g/mol ), along with fragmentation patterns that can help confirm the structure. A reported MS (ESI) shows a peak at m/z 150 (M+1).[5]

Signaling Pathways and Mechanism of Action

This compound's primary importance stems from its use in synthesizing Olaparib. Understanding the mechanism of action of Olaparib is therefore critical for researchers in drug development.

PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[13] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13] When PARP is inhibited by Olaparib, SSBs accumulate. During DNA replication, these unrepaired SSBs can lead to the formation of more lethal DNA double-strand breaks (DSBs).[13]

In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[1] The combination of PARP inhibition (preventing SSB repair) and a deficient HR pathway (preventing DSB repair) leads to a massive accumulation of DNA damage, genomic instability, and ultimately, cancer cell death. This concept is known as synthetic lethality .[14]

Synthetic_Lethality Synthetic Lethality with Olaparib in BRCA-mutant Cancer Cells cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_cell_fate Cell Fate DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) DNA Single-Strand Break (SSB)->DNA Double-Strand Break (DSB) Leads to (during replication) PARP (BER Pathway) PARP (BER Pathway) DNA Single-Strand Break (SSB)->PARP (BER Pathway) Repaired by Homologous Recombination (HR Pathway) Homologous Recombination (HR Pathway) DNA Double-Strand Break (DSB)->Homologous Recombination (HR Pathway) Repaired by Genomic Instability Genomic Instability Homologous Recombination (HR Pathway)->Genomic Instability Leads to (when deficient) Cell Death (Apoptosis) Cell Death (Apoptosis) Genomic Instability->Cell Death (Apoptosis) Olaparib Olaparib Olaparib->PARP (BER Pathway) Inhibits BRCA Mutation BRCA Mutation BRCA Mutation->Homologous Recombination (HR Pathway) Deficiency in

Synthetic Lethality Mechanism of Olaparib
Immunomodulatory Effects

Recent studies have shown that beyond its direct cytotoxic effects on cancer cells, Olaparib can also modulate the tumor microenvironment and stimulate an anti-tumor immune response. The accumulation of DNA damage caused by PARP inhibition can lead to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This, in turn, results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can enhance the recruitment and activation of immune cells, such as T cells, to the tumor.

Immune_Modulation Immunomodulatory Effects of Olaparib Olaparib Olaparib PARP Inhibition PARP Inhibition Olaparib->PARP Inhibition DNA Damage Accumulation DNA Damage Accumulation PARP Inhibition->DNA Damage Accumulation cGAS-STING Pathway Activation cGAS-STING Pathway Activation DNA Damage Accumulation->cGAS-STING Pathway Activation Type I Interferon Production Type I Interferon Production cGAS-STING Pathway Activation->Type I Interferon Production Immune Cell Recruitment & Activation Immune Cell Recruitment & Activation Type I Interferon Production->Immune Cell Recruitment & Activation Anti-Tumor Immune Response Anti-Tumor Immune Response Immune Cell Recruitment & Activation->Anti-Tumor Immune Response

Olaparib's Impact on Anti-Tumor Immunity

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the synthesis of the groundbreaking anti-cancer drug, Olaparib. This guide has provided a comprehensive technical overview of its properties, synthesis, and the biochemical pathways it ultimately influences. For researchers and professionals in drug development, a thorough understanding of this compound and its applications is essential for the continued advancement of targeted cancer therapies. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for both practical laboratory work and conceptual understanding of the therapeutic mechanisms at play.

References

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzaldehyde, also known as 2-fluoro-5-formylbenzonitrile, is a key aromatic building block in organic synthesis. Its unique trifunctional nature, featuring cyano, fluoro, and aldehyde groups, makes it a valuable intermediate in the preparation of complex heterocyclic compounds. This technical guide provides an in-depth overview of the physical and chemical properties of 3-Cyano-4-fluorobenzaldehyde, detailed experimental protocols for its synthesis, and its significant application in the pharmaceutical industry, particularly as a crucial precursor to the PARP inhibitor Olaparib (B1684210).

Physicochemical Properties

3-Cyano-4-fluorobenzaldehyde is a white to yellow solid under standard conditions.[1] Its core physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₄FNO[2]
Molecular Weight 149.12 g/mol [2]
Appearance White to yellow powder/solid[1]
Melting Point 80-84 °C[3]
Boiling Point 215.6 ± 20.0 °C (Predicted)[3]
Density 1.25 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, Methanol[1]
Table 2: Spectroscopic and Analytical Data

While detailed spectral analyses are proprietary to manufacturers, the expected characteristics are as follows. A publicly available FTIR spectrum can be found on SpectraBase.[4]

Data TypeExpected Characteristics/Available Data
¹H NMR Signals corresponding to the aldehydic proton and the aromatic protons of the 1,2,4-trisubstituted benzene (B151609) ring.
¹³C NMR Distinct peaks for the carbonyl carbon of the aldehyde, the cyano carbon, and the aromatic carbons.
¹⁹F NMR A signal corresponding to the single fluorine atom on the aromatic ring.
FTIR Characteristic absorption bands for the nitrile (-C≡N), aldehyde (-CHO), and C-F functional groups.[4]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (149.12 g/mol ), with fragmentation patterns showing the loss of functional groups. MS(ESI): 150(M+1, 100%).[5]
CAS Number 218301-22-5

Synthesis of 3-Cyano-4-fluorobenzaldehyde

The primary and most documented synthetic route to 3-Cyano-4-fluorobenzaldehyde is through a cyanation reaction of 3-bromo-4-fluorobenzaldehyde (B1265969).[5][6] This reaction, a nucleophilic aromatic substitution, replaces the bromine atom with a cyano group using a cyanide source, typically cuprous cyanide.

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

This protocol is adapted from documented laboratory procedures.[5][7]

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth (Celite)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • 1L Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 1L round-bottom flask, dissolve 100g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[5]

  • To this solution, add 50.6g (0.56 mol) of cuprous cyanide.[5]

  • Heat the reaction mixture to 170°C with continuous stirring and maintain for 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5][7]

  • After the reaction is complete, cool the mixture to 80°C. Add an appropriate amount of diatomaceous earth and stir for 1 hour at this temperature.[5][7]

  • Cool the mixture to room temperature and filter to remove the diatomaceous earth and solid byproducts.[5]

  • Transfer the filtrate to a separatory funnel and partition it between 400 mL of water and 500 mL of ethyl acetate.[5]

  • Separate the organic layer and wash it twice with deionized water.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

  • The resulting crude residue is then purified by recrystallization from a mixed solvent system of petroleum ether and ethyl acetate to yield 3-Cyano-4-fluorobenzaldehyde as a pale yellow solid.[5]

Expected Yield: Approximately 76.1%.[5]

G Synthetic Workflow for 3-Cyano-4-fluorobenzaldehyde cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Workup & Purification 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde ReactionMixture Cyanation Reaction 3-bromo-4-fluorobenzaldehyde->ReactionMixture Dissolve in NMP CuCN CuCN CuCN->ReactionMixture NMP NMP NMP->ReactionMixture 170C 170°C, 24h 170C->ReactionMixture 3-Cyano-4-fluorobenzaldehyde 3-Cyano-4-fluorobenzaldehyde Filtration Filtration Extraction Extraction Filtration->Extraction Partition with EtOAc/Water Recrystallization Recrystallization Extraction->Recrystallization Dry & Concentrate Recrystallization->3-Cyano-4-fluorobenzaldehyde ReactionMixture->Filtration Cool & add Celite

A simplified workflow for the synthesis of 3-Cyano-4-fluorobenzaldehyde.

Applications in Drug Development

3-Cyano-4-fluorobenzaldehyde is a critical intermediate in the synthesis of several pharmaceutical compounds. Its most notable application is in the production of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6] Olaparib is approved for the treatment of certain types of cancers, particularly those with BRCA1 or BRCA2 mutations.[8]

The synthesis of Olaparib involves a multi-step process where 3-Cyano-4-fluorobenzaldehyde is a key starting material for the construction of the core phthalazinone scaffold of the drug.[9]

G Role of 3-Cyano-4-fluorobenzaldehyde in Olaparib Synthesis 3_Cyano_4_fluorobenzaldehyde 3-Cyano-4-fluorobenzaldehyde Intermediate_1 Intermediate Formation 3_Cyano_4_fluorobenzaldehyde->Intermediate_1 Multi-step reactions Phthalazinone_Core Phthalazinone Core Construction Intermediate_1->Phthalazinone_Core Olaparib Olaparib (PARP Inhibitor) Phthalazinone_Core->Olaparib Final synthetic steps

References

An In-depth Technical Guide to 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the pharmaceutical industry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][2][3]
CAS Number 218301-22-5[1][3]
Melting Point 80-84 °C[4][]
Boiling Point 215.6 ± 20.0 °C (Predicted)[4]
Density 1.25 ± 0.1 g/cm³ (Predicted)[4]
Appearance White to light orange powder or crystalline powder[4][6][7]
Purity ≥97%[1][3]
Solubility Chloroform, Methanol[4]
InChI Key MOFRJTLODZILCR-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1C=O)C#N)F[2]

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a fluorine atom, a cyano group (-C≡N), and a formyl group (-CHO).

Molecular structure of this compound.

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the cyanation of a brominated benzaldehyde (B42025) derivative.[1][8]

Reaction: 3-bromo-4-fluorobenzaldehyde (B1265969) reacts with cuprous cyanide (CuCN) in a suitable solvent under heating to yield this compound.[1][8]

Detailed Methodology:

  • Reactant Preparation: Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).[8]

  • Reaction Initiation: Add cuprous cyanide (CuCN) to the solution.[8]

  • Heating: Heat the reaction mixture to 170°C with stirring and maintain for an extended period (e.g., overnight).[8]

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Add celite and stir.

    • Filter the mixture.

    • The filtrate is then subjected to an aqueous work-up using water and ethyl acetate (B1210297).[8]

    • The organic phase is washed, dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated.[8]

    • The crude product is purified by recrystallization from a solvent mixture such as petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde Mixing Mixing 3-bromo-4-fluorobenzaldehyde->Mixing Cuprous Cyanide (CuCN) Cuprous Cyanide (CuCN) Cuprous Cyanide (CuCN)->Mixing N-Methyl-2-pyrrolidone (NMP) N-Methyl-2-pyrrolidone (NMP) N-Methyl-2-pyrrolidone (NMP)->Mixing Heating (170°C) Heating (170°C) Mixing->Heating (170°C) Cooling & Filtration Cooling & Filtration Heating (170°C)->Cooling & Filtration Extraction & Washing Extraction & Washing Cooling & Filtration->Extraction & Washing Drying & Evaporation Drying & Evaporation Extraction & Washing->Drying & Evaporation Recrystallization Recrystallization Drying & Evaporation->Recrystallization This compound This compound Recrystallization->this compound

General synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds.[1][8] Notably, it is utilized in the preparation of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][9] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in treating cancers with specific DNA repair pathway deficiencies, such as those with BRCA mutations.[10] The synthesis of Olaparib intermediates from this compound highlights its significance in the development of modern oncology treatments.[6][8]

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways directly modulated by this compound itself. Its primary role described in the scientific literature is that of a chemical building block for the synthesis of more complex, pharmacologically active molecules. The biological activity and signaling pathway interactions are characteristic of the final drug products, such as Olaparib, rather than this intermediate.

References

Solubility and stability of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-formylbenzonitrile

Introduction

This compound, with CAS number 218301-22-5, is a substituted benzonitrile (B105546) derivative that serves as a key intermediate in the synthesis of various organic compounds, notably in the pharmaceutical industry.[1][2][3][4] It is utilized in the preparation of heterocyclic compounds, including PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib.[2][3][][6] Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is critical for researchers and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of this compound. It includes detailed experimental protocols for assessing these properties and outlines potential degradation pathways.

Physicochemical Properties

This compound is a white to light yellow powder or crystalline solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₄FNO[1][7][8]
Molecular Weight 149.12 g/mol [7][8]
Appearance White to yellow powder/solid[1][2]
Melting Point 80-84 °C (lit.)[1][2][3][]
Boiling Point 215.6 ± 20.0 °C (Predicted)[1][9]
Density 1.25 - 1.265 g/cm³ (Predicted)[1][2]
CAS Number 218301-22-5[1][10][11]

Solubility Profile

The solubility of this compound is a key factor in its handling, reaction kinetics, and purification. Based on available data, it is generally soluble in common organic solvents and insoluble in water.

Table 2: Qualitative Solubility Data for this compound

SolventSolubilityReference(s)
ChloroformSoluble[1][9][12]
MethanolSoluble[1][9]
EthanolSoluble[12]
Diethyl EtherSoluble[12]
WaterInsoluble[12]

Stability and Storage

Understanding the stability of this compound is essential for maintaining its purity and integrity during storage and handling.

General Stability

The compound is stable under recommended storage conditions.[11] It should be stored in a tightly closed container in a dry, well-ventilated place, kept in the dark.[9][10][13]

Incompatible Materials and Conditions to Avoid

To prevent degradation, the compound should be kept away from incompatible substances and adverse conditions.

Table 3: Incompatibilities and Conditions to Avoid

CategoryIncompatible Materials / ConditionsReference(s)
Chemicals Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents.[11][14]
Conditions Direct light, moisture, excess heat.[11][13]
Hazardous Decomposition Products

Under fire conditions, the compound may decompose to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][11]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on its functional groups (aldehyde, nitrile) under hydrolytic or oxidative stress.

  • Hydrolysis: The nitrile group can undergo hydrolysis, first to an amide (2-fluoro-5-formylbenzamide) and subsequently to a carboxylic acid (2-fluoro-5-formylbenzoic acid). This can be catalyzed by strong acids or bases.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 3-cyano-4-fluorobenzoic acid.

G A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D 2-Fluoro-5-formylbenzamide B->D G 3-Cyano-4-fluorobenzoic Acid C->G E Further Hydrolysis D->E F 2-Fluoro-5-formylbenzoic Acid E->F

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical intermediates like this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol describes a general method for assessing solubility in various solvents.[15][16][17]

Objective: To determine the qualitative and quantitative solubility of the compound at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or shaker bath

  • Temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to a test tube.

    • Add 1 mL of the selected solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.

    • Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (Shake-Flask Method):

    • Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 2 mL). This ensures a saturated solution is formed.

    • Seal the vial and place it in a shaker bath at a constant temperature (25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and take the supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).

    • Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration.

    • Calculate the solubility in mg/mL or mol/L.

G cluster_qualitative Qualitative Test cluster_quantitative Quantitative Test (Shake-Flask) q1 Add ~10mg compound to test tube q2 Add 1 mL solvent in increments q1->q2 q3 Vortex for 30s after each addition q2->q3 q4 Visually inspect for dissolution q3->q4 s1 Add excess compound to known solvent volume s2 Seal and shake at constant temp for 24-48h s1->s2 s3 Centrifuge or filter to get clear supernatant s2->s3 s4 Withdraw and dilute a known volume s3->s4 s5 Analyze concentration (e.g., HPLC) s4->s5

Caption: Experimental workflow for determining solubility.

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18][19][20]

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HCl and NaOH solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Samples: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.

    • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them (acid with base, base with acid), and dilute to the target concentration for analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with 3% hydrogen peroxide.

    • Store at room temperature and monitor at various time points (e.g., 2, 6, 24 hours).

    • Dilute samples for analysis as needed.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 105 °C) for 24 hours.[21]

    • Also, expose a solution sample to heat (e.g., 60 °C).

    • After exposure, dissolve/dilute the samples appropriately and analyze.

  • Photolytic Degradation:

    • Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Assess the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound hydrolysis Acid/Base Hydrolysis (RT & 60°C) start->hydrolysis oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze all samples (including controls) via Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation (stability) study.

References

The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, Synthesis, and Pivotal Role of 2-Fluoro-5-formylbenzonitrile in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 218301-22-5), a critical intermediate in the synthesis of high-value pharmaceuticals, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib (B1684210). This document details the compound's discovery and historical context, its physicochemical properties, and various patented and published synthetic routes. Detailed experimental protocols for key synthetic methodologies are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually articulate complex reaction pathways, offering researchers, scientists, and drug development professionals a thorough resource for understanding and utilizing this important chemical entity.

Introduction

This compound, also known as 3-Cyano-4-fluorobenzaldehyde, is a substituted benzonitrile (B105546) derivative that has gained significant prominence in the pharmaceutical industry. Its unique trifunctional molecular architecture, featuring a nitrile, a fluoro, and an aldehyde group, makes it a versatile and highly reactive building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for sequential and regioselective reactions, a desirable characteristic in multi-step organic synthesis.

The primary driver for the extensive investigation and process development of this compound has been its role as a key intermediate in the manufacturing of Olaparib. Olaparib is a groundbreaking PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1 and BRCA2 mutations. The history of this compound is therefore intrinsically linked to the development timeline of this important therapeutic agent.

Discovery and History

The discovery of this compound is not attributed to a singular, serendipitous event but rather to the targeted needs of medicinal chemistry programs aimed at developing PARP inhibitors. While the exact first synthesis in a laboratory setting is not prominently documented in publicly available literature, its importance emerged with the process development of Olaparib.

The timeline of its emergence into the scientific and patent literature aligns with the intensive research and development phase of Olaparib in the late 2000s and early 2010s. Patents filed around this period, such as WO2012071684A1, describe the synthesis of PARP inhibitors and explicitly detail methods for preparing this compound as a crucial starting material.[1] These early disclosures in the patent literature mark the compound's establishment as a valuable commodity in the synthesis of this new class of anti-cancer drugs.

Subsequent patents, including CN114907234B and US20026339099B1, have focused on optimizing the synthesis of this compound, aiming for improved yields, milder reaction conditions, and the avoidance of highly toxic reagents, reflecting its growing industrial importance.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 218301-22-5
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
Appearance White to light yellow powder/crystal[4]
Melting Point 80-84 °C[4]
Boiling Point 215.6 ± 20.0 °C (Predicted)[4]
Density 1.26 g/cm³[5]
Solubility Soluble in Chloroform, Methanol[6]
SMILES N#Cc1cc(C=O)ccc1F
InChIKey MOFRJTLODZILCR-UHFFFAOYSA-N

Synthetic Routes and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported in the literature and patents. These methods vary in their starting materials, reagents, and reaction conditions, each presenting distinct advantages and disadvantages.

Route 1: Cyanation of a Brominated Precursor

This is one of the most commonly cited methods for the synthesis of this compound. The general approach involves the bromination of 4-fluorobenzaldehyde (B137897) followed by a cyanation reaction.

G A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde (B1265969) A->B Bromination (e.g., Br2 or NBS) C This compound B->C Cyanation (e.g., CuCN)

Synthesis of this compound via Bromination and Cyanation.

Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.

  • The reaction mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization or column chromatography.

Step 2: Preparation of this compound [7]

  • In a round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) is dissolved in N-methyl-2-pyrrolidone (NMP) (400 mL).

  • Cuprous cyanide (CuCN) (50.6g, 0.56 mol) is added to the solution.

  • The reaction mixture is heated to 170 °C and stirred overnight.

  • After cooling to room temperature, diatomaceous earth is added, and the mixture is stirred.

  • The mixture is filtered, and the filtrate is partitioned between ethyl acetate (B1210297) and water.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.

  • Yield: 76.1%[7]

  • MS (ESI): 150 (M+1, 100%)[7]

Route 2: Oxidation of a Methyl or Halomethyl Precursor

An alternative strategy involves the oxidation of a methyl or halomethyl group at the 5-position of a 2-fluorobenzonitrile (B118710) derivative.

G A 2-Fluoro-5-methylbenzonitrile B 5-(Bromomethyl)-2-fluorobenzonitrile (B33357) A->B Bromination (e.g., NBS) C This compound B->C Hydrolysis/Oxidation

Synthesis via Oxidation of a Methyl/Halomethyl Precursor.

Step 1: Bromination of 2-Fluoro-5-methylbenzonitrile

  • 2-Fluoro-5-methylbenzonitrile is dissolved in a non-polar solvent such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is heated to reflux under irradiation with a UV lamp to facilitate benzylic bromination.

  • The reaction is monitored until completion. The succinimide (B58015) byproduct is filtered off, and the solvent is evaporated to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.

Step 2: Oxidation to this compound

  • The crude 5-(bromomethyl)-2-fluorobenzonitrile is subjected to hydrolysis and oxidation. This can be achieved through various methods, such as the Sommelet reaction or by using oxidizing agents like manganese dioxide or potassium permanganate (B83412) under controlled conditions.

  • A patent (CN114907234B) describes an oxidation step of an intermediate II to the target product with a yield of 65-75%.[2]

Route 3: Direct Formylation of 2-Fluorobenzonitrile

A more direct approach involves the introduction of the formyl group onto the 2-fluorobenzonitrile backbone.

G A o-Fluorobenzonitrile B Intermediate I A->B Reaction with aldehyde, halide, and catalyst under acidic conditions C Intermediate II B->C Hydrolysis D This compound C->D Oxidation

Multi-step Synthesis from o-Fluorobenzonitrile.

Step 1: Synthesis of Intermediate I

  • o-Fluorobenzonitrile, an aldehyde (e.g., paraformaldehyde), a halide (e.g., sodium chloride), and a catalyst (e.g., zinc chloride) are reacted under acidic conditions (e.g., sulfuric acid).

Step 2: Hydrolysis to Intermediate II

  • The intermediate I obtained from the previous step is hydrolyzed, typically in an alkaline aqueous solution.

Step 3: Oxidation to this compound

  • The intermediate II is oxidized to the final product. A specific example involves cooling and stirring the crude intermediate II in dichloromethane, followed by the portion-wise addition of pyridinium (B92312) chlorochromate (PCC).

  • The reaction is stirred at room temperature and monitored by HPLC.

  • Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is recrystallized from toluene.

  • Yield: 65%

  • Purity: >97%

Role in the Synthesis of Olaparib

This compound is a cornerstone in the synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, a key intermediate for Olaparib.[7][8] The aldehyde group of this compound participates in a crucial carbon-carbon bond-forming reaction to construct the core structure of the subsequent intermediate.

G A This compound C 2-Fluoro-5-[(3-oxo-2-benzofuran- 1(3H)-ylidene)methyl]benzonitrile A->C B Phosphorus Ylide Intermediate B->C Wittig-type Reaction D 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin- 1-yl)methyl]benzoic acid C->D Hydrolysis and reaction with Hydrazine (B178648) Hydrate (B1144303) E Olaparib D->E Amide Coupling Steps

Role of this compound in Olaparib Synthesis.

As outlined in patent WO2017191562A1, this compound reacts with a stabilized in situ phosphorus ylide intermediate (derived from 2-formyl benzoic acid and diethyl phosphite) in a Wittig-type reaction.[9] The resulting product is then hydrolyzed and reacted with hydrazine hydrate to form the key benzoic acid intermediate for Olaparib.

Conclusion

This compound has transitioned from a niche chemical to a pivotal intermediate in the pharmaceutical industry, largely due to its indispensable role in the synthesis of Olaparib. The historical development of this compound is a testament to the process of chemical optimization driven by the demands of modern drug manufacturing. The various synthetic routes, each with its own set of advantages, provide a flexible toolkit for chemists. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the synthesis and application of this important molecule.

References

2-Fluoro-5-formylbenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzonitrile is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a nitrile moiety, provides multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the synthetic applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds and its application in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 218301-22-5
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
Appearance White to yellow crystalline powder
Melting Point 80-84 °C
Boiling Point 215.6 ± 20.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the cyanation of a brominated precursor.

Synthesis from 3-Bromo-4-fluorobenzaldehyde (B1265969)

A widely used laboratory and industrial scale synthesis involves the reaction of 3-bromo-4-fluorobenzaldehyde with a cyanide source, such as copper(I) cyanide.

G 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Reaction 3-Bromo-4-fluorobenzaldehyde->Reaction CuCN CuCN CuCN->Reaction NMP NMP NMP->Reaction Solvent Heat Heat Heat->Reaction Conditions This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde [1]

  • To a solution of 3-bromo-4-fluorobenzaldehyde (10.0 g, 0.05 mol) in N-methyl-2-pyrrolidone (NMP, 40 mL) is added copper(I) cyanide (5.0 g, 0.055 mol).

  • The resulting mixture is heated at 170 °C for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to 80 °C, and Celite (10.0 g) is added. The mixture is stirred for 1 hour at this temperature.

  • The mixture is then cooled to room temperature and partitioned between ethyl acetate (B1210297) (250 mL) and water.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford this compound.

Applications in Organic Synthesis

The presence of three distinct functional groups makes this compound a versatile precursor for a wide array of organic molecules, particularly in the synthesis of heterocyclic compounds.

Synthesis of Phthalazinone Derivatives: The Olaparib Core

One of the most significant applications of this compound is as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[2] The synthesis involves a condensation reaction followed by cyclization.

G A This compound R1 A->R1 B (±)-3-Dimethoxyphosphoryl- 3H-2-benzofuran-1-one B->R1 C Triethylamine, THF C->R1 Conditions D Condensation Product R2 D->R2 E Hydrazine (B178648) Hydrate (B1144303), NaOH E->R2 Reagents F Phthalazinone Core (Olaparib Intermediate) R1->D R2->F

Caption: Synthesis of the Olaparib phthalazinone core.

Experimental Protocol: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile [3][4]

  • Step 1: Condensation: A solution of (±)-3-dimethoxyphosphoryl-3H-2-benzofuran-1-one (5.30 g, 21.9 mmol) and this compound (3.00 g, 19.9 mmol) in tetrahydrofuran (B95107) (60 mL) is cooled to 0 °C. Triethylamine (3.10 mL, 21.9 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred. Upon completion, the solvent is removed under reduced pressure. The resulting residue is slurried in water, filtered, washed, and dried to yield the condensation product.

  • Step 2: Cyclization: To a stirred suspension of the condensation product in water is added aqueous sodium hydroxide (B78521) with subsequent heating. The reaction mixture is then cooled, and hydrazine hydrate is added. The mixture is stirred until the reaction is complete as indicated by TLC. The mixture is cooled to ambient temperature and acidified to pH 4. The resulting suspension is filtered, washed, and dried to afford the phthalazinone product.

PARP Signaling Pathway

PARP inhibitors like Olaparib are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. PARP enzymes play a crucial role in DNA single-strand break repair. Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with faulty homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

G cluster_0 DNA Damage Response cluster_1 Consequence in HR-Deficient Cells DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation SSB_accumulation Accumulation of Single-Strand Breaks PARP1->SSB_accumulation Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins SSBR Single-Strand Break Repair Repair_proteins->SSBR Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 Inhibits Replication_fork_collapse Replication Fork Collapse SSB_accumulation->Replication_fork_collapse DSB Double-Strand Breaks Replication_fork_collapse->DSB HR_repair Homologous Recombination Repair (Deficient in BRCA mutant cells) DSB->HR_repair Cell_death Cell Death (Synthetic Lethality) DSB->Cell_death

Caption: Simplified PARP signaling pathway and the effect of PARP inhibitors.

Hydrolysis to 2-Fluoro-5-formylbenzoic acid

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid, providing another versatile intermediate for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic acid [5]

  • A mixture of this compound (30.0 g, 201.2 mmol) and concentrated hydrochloric acid (500.0 mL) is heated at reflux for 16 hours under an argon atmosphere.

  • Upon cooling to room temperature, a white precipitate forms.

  • The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate.

  • The ethyl acetate solution is washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford 2-fluoro-5-formylbenzoic acid as a white solid.

Formation of Oximes

The aldehyde functionality can undergo standard carbonyl chemistry, such as the formation of oximes upon reaction with hydroxylamine.

Experimental Protocol: Synthesis of 2-Fluoro-5-(hydroxyiminomethyl)benzonitrile [6]

  • This compound is reacted with hydroxylammonium chloride in a suitable solvent.

  • The reaction mixture is stirred at room temperature until completion.

  • The product can be isolated by standard workup procedures, typically involving extraction and purification by crystallization or chromatography.

Potential Synthetic Transformations

The reactivity of the functional groups in this compound opens up possibilities for a variety of other synthetic transformations. While specific, detailed protocols for the following reactions with this particular substrate are not extensively reported, generalized procedures for similar aromatic aldehydes and nitriles can be adapted.

Reductive Amination

The formyl group is a prime candidate for reductive amination, allowing for the introduction of various amine substituents.

Generalized Protocol for Reductive Amination:

  • To a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), the desired primary or secondary amine is added.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is then added portion-wise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is isolated through an appropriate workup and purification procedure.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation.

Generalized Protocol for Wittig Reaction:

  • A phosphonium (B103445) salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the ylide.

  • A solution of this compound in the same solvent is added to the ylide solution, typically at a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the product is isolated and purified, often by chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

Knoevenagel Condensation

The aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, leading to the formation of a new carbon-carbon double bond.

Generalized Protocol for Knoevenagel Condensation:

  • This compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are dissolved in a suitable solvent (e.g., ethanol, toluene).

  • A catalytic amount of a base (e.g., piperidine, triethylamine) is added.

  • The mixture is heated, often with azeotropic removal of water, until the reaction is complete.

  • The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, or by a suitable workup and purification method.

Synthesis of Heterocycles

The combination of the aldehyde and nitrile functionalities makes this compound an excellent precursor for various heterocyclic systems, including but not limited to:

  • Quinazolines: By reacting with a source of ammonia (B1221849) or primary amines, followed by cyclization.

  • Pyridines and Pyrimidines: Through multicomponent reactions involving various C-C-C and N-C-N fragments.

The specific reaction conditions for these transformations would need to be optimized based on the desired target molecule.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, making it a key intermediate in the synthesis of complex organic molecules, most notably the PARP inhibitor Olaparib. The reactivity of its formyl, nitrile, and fluoro-substituted aromatic ring provides a rich platform for the development of novel synthetic methodologies and the construction of diverse molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals. This guide has provided an overview of its synthesis and reactivity, highlighting its significant potential for further exploration and application in the field of organic chemistry.

References

The Versatile Role of 2-Fluoro-5-formylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylbenzonitrile has emerged as a pivotal building block in medicinal chemistry, most notably for its integral role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This technical guide provides an in-depth exploration of the potential applications of this versatile intermediate. It consolidates current knowledge on its use in the development of potent and selective therapeutic agents, with a primary focus on PARP inhibitors. This document furnishes researchers with detailed experimental protocols, quantitative biological data from preclinical studies, and a comprehensive overview of the relevant signaling pathways. The aim is to serve as a critical resource for scientists and professionals engaged in the discovery and development of novel therapeutics, facilitating the advancement of innovative drug candidates.

Introduction

This compound is a substituted benzonitrile (B105546) derivative characterized by the presence of a fluorine atom, a formyl group, and a nitrile group on the benzene (B151609) ring.[1][2] This unique combination of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of complex heterocyclic compounds.[][4] The electron-withdrawing nature of the nitrile and formyl groups, combined with the electronic properties of the fluorine atom, influences the molecule's reactivity and its utility in various chemical transformations.

The most prominent application of this compound in medicinal chemistry is as a key starting material for the synthesis of the PARP inhibitor Olaparib.[5][6] PARP inhibitors represent a significant advancement in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] Beyond its role in the synthesis of Olaparib, the structural motif of this compound is being explored for the development of other novel therapeutic agents.

This guide will delve into the known applications of this compound, with a detailed focus on its use in the synthesis of PARP inhibitors. It will also explore its potential for the creation of other classes of biologically active molecules.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. A common and effective method involves the cyanation of a brominated benzaldehyde (B42025) derivative.

Experimental Protocol: Synthesis from 3-bromo-4-fluorobenzaldehyde (B1265969)

This protocol details the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde via a Rosenmund-von Braun reaction.[7]

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[7]

  • Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.[7]

  • Heat the reaction mixture to 170°C with stirring and maintain overnight.[7]

  • Cool the mixture to room temperature and add a suitable amount of diatomaceous earth, then stir.[7]

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[7]

  • Separate the organic phase and wash it twice with water.[7]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

  • Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield this compound as a pale yellow solid.[7]

Expected Yield: Approximately 76.1%[7]

Applications in the Synthesis of PARP Inhibitors

The primary and most well-documented application of this compound is in the synthesis of PARP inhibitors. These targeted therapies have revolutionized the treatment of certain cancers.

The PARP Signaling Pathway in DNA Repair and Cancer

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[8] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes and transfers chains of poly (ADP-ribose) (PAR) to itself and other nuclear proteins, a process called PARylation. This PARylation acts as a signal to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[8]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during cell division, resulting in the formation of DSBs. In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-mutant cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

G PARP Signaling Pathway in DNA Repair cluster_brca_mutant In BRCA-mutant Cancer Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Replication Replication Fork PARP1->Replication Unrepaired SSB leads to Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair SSB_Repair->Replication DSB Double-Strand Break Replication->DSB Replication Fork Collapse Cell_Survival Cell Survival Replication->Cell_Survival Successful Repair HR Homologous Recombination (Deficient) DSB->HR NHEJ Non-Homologous End Joining (Error-Prone) DSB->NHEJ Apoptosis Apoptosis (Synthetic Lethality in BRCA-mutant cells) DSB->Apoptosis Unrepaired DSBs HR->Cell_Survival NHEJ->Apoptosis Genomic Instability PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.

Synthesis of Phthalazinone-based PARP Inhibitors

This compound is a key precursor for the synthesis of phthalazinone-based PARP inhibitors, including Olaparib and its analogues. The formyl group provides a reactive handle for elaboration into the core heterocyclic structure.

G General Synthetic Workflow for Phthalazinone PARP Inhibitors Start This compound Intermediate1 Reaction with a suitable nucleophile (e.g., amine) Start->Intermediate1 Cyclization Cyclization to form phthalazinone core Intermediate1->Cyclization Final_Product Phthalazinone-based PARP Inhibitor Cyclization->Final_Product

References

The Synthetic Keystone: A Technical Guide to 2-Fluoro-5-formylbenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-formylbenzonitrile, a critical building block in modern medicinal chemistry. While direct biological activity data for its derivatives are not extensively reported in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of potent, biologically active molecules. This document will focus on its synthesis, chemical properties, and its pivotal application in the development of targeted therapeutics, such as the PARP inhibitor Olaparib.

Chemical Properties and Data

This compound is a versatile aromatic compound featuring a nitrile, a formyl group, and a fluorine atom. These functional groups provide a rich scaffold for a variety of chemical transformations, making it a valuable starting material in multi-step organic synthesis.

PropertyValueReference
Molecular Formula C₈H₄FNO[1][2]
Molecular Weight 149.12 g/mol [1][2]
CAS Number 218301-22-5[1][2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 83-87 °C[3]
Purity ≥97%[4]
SMILES O=Cc1cc(C#N)c(F)cc1[1]
InChIKey MOFRJTLODZILCR-UHFFFAOYSA-N[1]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a crucial first step for its subsequent use in drug synthesis. Several methods have been reported, with a common route involving the cyanation of a brominated benzaldehyde (B42025) derivative.

Protocol 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous sodium sulfate

  • Diatomaceous earth (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-fluorobenzaldehyde in a suitable solvent such as DMF or NMP.[5]

  • Add cuprous cyanide to the solution.[5]

  • Heat the reaction mixture to reflux (typically around 150-170 °C) and maintain stirring overnight.[5]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the mixture is difficult to filter, add a small amount of diatomaceous earth and stir.

  • Filter the mixture to remove insoluble copper salts.

  • To the filtrate, add ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer contains the desired product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[5]

Application in the Synthesis of Olaparib

This compound is a crucial intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][6] The formyl and nitrile groups of the molecule are sequentially modified to construct the final complex structure of the drug.

The following diagram illustrates the synthetic pathway from this compound to a key intermediate of Olaparib.

Olaparib_Synthesis_Intermediate A This compound B Intermediate Aldehyde Reduction A->B Reduction (e.g., NaBH4) C 2-Fluoro-5-(hydroxymethyl)benzonitrile B->C D Halogenation C->D Bromination (e.g., PBr3) E 2-Fluoro-5-(bromomethyl)benzonitrile D->E G Alkylation E->G F Phthalimide Derivative F->G Alkylation H Olaparib Precursor G->H

Caption: Synthetic pathway from this compound to an Olaparib precursor.

Signaling Pathways and Mechanism of Action

As this compound is primarily a synthetic intermediate, it does not have a direct, well-characterized biological mechanism of action or a specific signaling pathway that it modulates. Its utility is in enabling the synthesis of molecules like Olaparib, which in turn have a defined pharmacological effect.

Olaparib functions as a PARP inhibitor. PARP enzymes are critical for DNA repair, particularly single-strand break repair. In cancer cells with mutations in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The following diagram illustrates the general workflow for evaluating the biological activity of a final compound synthesized from a this compound derivative.

Biological_Activity_Workflow A Synthesized Derivative from This compound B In vitro Assays A->B C Enzyme Inhibition Assays (e.g., PARP activity) B->C D Cell-based Assays (e.g., cytotoxicity in cancer cell lines) B->D E In vivo Studies D->E Promising Results F Animal Models of Disease (e.g., tumor xenografts) E->F G Pharmacokinetic and Toxicology Studies E->G H Lead Optimization F->H G->H I Clinical Development H->I

Caption: General workflow for evaluating the biological activity of synthesized compounds.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a benzonitrile (B105546) derivative used in the synthesis of various heterocyclic compounds, including PARP inhibitors for medical research.[][2][3]

PropertyValueSource(s)
Molecular Formula C₈H₄FNO[4][5][6]
Molecular Weight 149.12 g/mol [4][5][6]
Appearance White to yellow/orange to green powder/crystal[5][7]
Melting Point 80-84 °C (lit.)[][2][3][5][7]
Boiling Point 215.6 ± 20.0 °C (Predicted)[5][7]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]
Solubility Soluble in Chloroform, Methanol[][5][7]
CAS Number 218301-22-5[4][6][8][9]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4][8][9]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[4][8]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[4][8]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][8][9]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][8][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][8][9]

Signal Word: Warning[4][9]

Hazard Pictograms:

alt text

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][9]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8][9] Contaminated clothing should be removed and laundered before reuse.[8][9]

  • Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing dust.[8][9][11]

Handling Procedures
  • Avoid all personal contact, including inhalation.[8]

  • Use only outdoors or in a well-ventilated area.[8][9][11]

  • Do not eat, drink, or smoke when using this product.[8][9][11]

  • Wash hands and any exposed skin thoroughly after handling.[8][9][11]

  • Avoid formation of dust and aerosols.[11]

  • Keep containers securely sealed when not in use.[8]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[8][11]

  • Keep containers tightly closed.[9][10][11]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[8][10]

  • Protect containers from physical damage.[8]

First-Aid and Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[10][11]
Fire-Fighting Measures
  • The substance is non-combustible, but containers may burn.[8]

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[8]

  • Hazardous Combustion Products: May emit poisonous fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen cyanide.[8][10][11]

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10][11] Cool fire-exposed containers with water spray from a protected location.[8]

Accidental Release Measures
  • Minor Spills:

    • Remove all ignition sources.[8]

    • Clean up spills immediately, avoiding dust generation.[8]

    • Use dry clean-up procedures.[8]

    • Place in a suitable, labeled container for waste disposal.[8]

  • Major Spills:

    • Clear the area of personnel and move upwind.[8]

    • Alert the fire brigade and inform them of the location and nature of the hazard.[8]

    • Wear breathing apparatus and protective gloves.[8]

    • Prevent spillage from entering drains or water courses.[8][9][12][13]

    • Contain the spill with sand, earth, or vermiculite.[8]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[12]

  • Ecological Information: Do not let the product enter drains.[11][12][13] Further ecological data is limited.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[9][10]

Experimental and Workflow Diagrams

The following diagrams illustrate the logical flow of safety and handling procedures for this compound.

Safety_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimental Work cluster_cleanup Post-Experiment & Storage RiskAssessment Hazard Identification (Review MSDS) PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection EngineeringControls Work in Fume Hood (Ensure Ventilation) PPE_Selection->EngineeringControls SafeHandling Weighing & Transfer (Avoid Dust Generation) EngineeringControls->SafeHandling Experiment Chemical Synthesis (Follow Protocol) SafeHandling->Experiment Decontamination Clean Work Area & Equipment Experiment->Decontamination WasteDisposal Dispose of Waste (Properly Labeled Containers) Decontamination->WasteDisposal Storage Store Securely (Cool, Dry, Sealed) WasteDisposal->Storage

Caption: General laboratory workflow for handling this compound.

Emergency_Response_Plan cluster_spill Accidental Release Response cluster_exposure Personal Exposure Response Spill Spill Occurs Evacuate Evacuate Area (If Major Spill) Spill->Evacuate PPE Don Appropriate PPE Spill->PPE Minor Spill Evacuate->PPE Contain Contain Spill (Sand, Vermiculite) PPE->Contain Cleanup Collect Material (Avoid Dust) Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs (Skin/Eye/Inhalation) Remove Remove from Source (Move to Fresh Air) Exposure->Remove FirstAid Administer First Aid (Rinse Skin/Eyes) Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response flowchart for spills and personal exposure.

References

A Comprehensive Technical Guide to 2-Fluoro-5-formylbenzonitrile (and its Synonyms like 4-Fluoro-3-cyanobenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document covers its chemical identity, physical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by the presence of fluoro, formyl, and cyano functional groups attached to a benzene (B151609) ring. Due to the substitution pattern, it is also known by several synonyms.

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC NameThis compound
Systematic Name4-Fluoro-3-cyanobenzaldehyde[1][2][3][4]
Other Synonyms3-Cyano-4-fluorobenzaldehyde[1][3][5][6][7], Benzonitrile, 2-fluoro-5-formyl-[2][6][7]
CAS Number218301-22-5[1][2][4][6][7][8][9][10][11][12]
Molecular FormulaC₈H₄FNO[1][2][3][4][6][7][8][11][12]
Molecular Weight149.12 g/mol [1][2][6][8][10][11][12]
InChI1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
InChIKeyMOFRJTLODZILCR-UHFFFAOYSA-N
SMILESN#Cc1cc(C=O)ccc1F[11]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

PropertyValueSource
AppearanceWhite to light yellow powder/crystal[5][12]
Melting Point80-84 °C[2][9][10][12]
Boiling Point215.6 ± 20.0 °C (Predicted)[9][13]
Density1.25 ± 0.1 g/cm³ (Predicted)[9][13]
Purity>97% to ≥99.0%[8][11][12][14]
Storage2-8°C, under nitrogen[7][11]

Synthesis Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials, desired scale, and safety considerations.

Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This is a common and frequently cited method for the preparation of this compound.[8][9][15][16]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagent: Add cuprous cyanide (CuCN) to the solution.

  • Reaction Conditions: Heat the mixture to 170°C and stir overnight.[15]

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed, dried, and concentrated.[15]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, to yield a pale yellow solid.[15]

G start 3-Bromo-4-fluorobenzaldehyde reagent CuCN, NMP start->reagent conditions 170°C, Overnight reagent->conditions product This compound conditions->product

Figure 1. Synthesis via Cyanation.
Method 2: Oxidation of a Dihalomethyl Intermediate

An alternative route involves the formylation of o-fluorobenzonitrile followed by oxidation.[14]

Experimental Protocol:

  • Formylation: React o-fluorobenzonitrile with an aldehyde and a halide source under acidic conditions with a catalyst to form an intermediate.

  • Hydrolysis: The resulting intermediate is hydrolyzed to a benzyl (B1604629) alcohol derivative.

  • Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane.

  • Purification: The final product is isolated and purified, often by recrystallization from a solvent like toluene, to yield a yellow solid.[14]

G start o-Fluorobenzonitrile step1 Formylation & Hydrolysis start->step1 intermediate Intermediate Alcohol step1->intermediate step2 Oxidation (PCC) intermediate->step2 product This compound step2->product

Figure 2. Synthesis via Oxidation.

Role in Drug Development: Synthesis of Olaparib

This compound is a crucial building block in the synthesis of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP).[2][9][10][12][14][15] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.

The synthesis of Olaparib intermediates involves the reaction of this compound with other reagents to construct the core structure of the drug.[15] For instance, it can be reacted to form 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile, which is a key precursor to the final active pharmaceutical ingredient.[15]

G start This compound intermediate Olaparib Intermediate start->intermediate api Olaparib (PARP Inhibitor) intermediate->api target Inhibition of PARP api->target effect Targeted Cancer Therapy target->effect

Figure 3. Role in Olaparib Synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, well-ventilated area.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. For more detailed information, please refer to the cited sources and relevant safety data sheets.

References

Methodological & Application

Synthesis of an Olaparib Intermediate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a key intermediate of Olaparib, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, starting from 2-Fluoro-5-formylbenzonitrile. The synthesis involves a multi-step process beginning with a Horner-Wadsworth-Emmons reaction, followed by cyclization to form the phthalazinone core, and subsequent amidation reactions to introduce the piperazine (B1678402) moiety. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological pathway of Olaparib's target, PARP-1.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations. The synthesis of Olaparib involves the construction of a complex heterocyclic scaffold. A crucial step in many synthetic routes is the formation of the phthalazinone core and its subsequent functionalization. This document details a reliable method for the preparation of a key intermediate, starting from the readily available this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves three main stages:

  • Formation of the Phthalazinone Core: A Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) ylide derived from 2-formylbenzoic acid and this compound, followed by hydrolysis and cyclization with hydrazine (B178648) hydrate (B1144303), yields the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Amide Coupling with Piperazine: The carboxylic acid is then coupled with a protected piperazine derivative.

  • Final Acylation: The final step involves the acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride to yield the desired Olaparib intermediate.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Phosphonate 2)
  • Procedure: To a solution of 2-formylbenzoic acid (15.0 g, 0.1 mol) in triethyl phosphite (B83602) (50 mL), the mixture is heated to 120°C for 4 hours. The reaction mixture is then cooled to room temperature and the excess triethyl phosphite is removed under reduced pressure to yield the crude phosphonate.

  • Purification: The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate (B1210297)/Hexane mixture) to afford diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a colorless oil.

Synthesis of 2-Fluoro-5-((E/Z)-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)ethyl)benzonitrile (Olefin 4)
  • Procedure: To a solution of diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (26.8 g, 0.1 mol) in anhydrous Tetrahydrofuran (THF) (200 mL) at 0°C under a nitrogen atmosphere, is added sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). The mixture is stirred at 0°C for 30 minutes. A solution of this compound (14.9 g, 0.1 mol) in anhydrous THF (50 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane mixture) to give the olefin as a mixture of E/Z isomers.

Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Intermediate 5)
  • Procedure: The olefin intermediate (27.9 g, 0.1 mol) is dissolved in a mixture of ethanol (B145695) (150 mL) and 2 M aqueous sodium hydroxide (B78521) (100 mL). The mixture is heated to 90°C for 6 hours. After cooling to room temperature, hydrazine hydrate (10 mL, 0.2 mol) is added, and the mixture is refluxed for 12 hours.

  • Work-up: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with 2 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude solid is recrystallized from ethanol to afford the pure benzoic acid intermediate. This intermediate is a key component in the synthesis of phthalazinone scaffolds that act as potent inhibitors of poly(ADP-ribose) polymerase[1].

Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Intermediate 6)
  • Procedure: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (29.8 g, 0.1 mol) in N,N-Dimethylformamide (DMF) (200 mL), is added 1-tert-butoxycarbonylpiperazine (20.5 g, 0.11 mol), N,N'-diisopropylethylamine (DIPEA) (25.8 g, 0.2 mol), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) (48.7 g, 0.11 mol). The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is poured into water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane mixture) to yield the Boc-protected piperazine derivative.

Synthesis of 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Intermediate 7)
  • Procedure: The Boc-protected intermediate (46.6 g, 0.1 mol) is dissolved in a mixture of Dichloromethane (DCM) (150 mL) and Trifluoroacetic acid (TFA) (50 mL). The solution is stirred at room temperature for 2 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to 9-10 with 2 M aqueous sodium hydroxide. The aqueous layer is extracted with DCM (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the deprotected piperazine intermediate. This compound serves as an intermediate in the synthesis of 4-benzyl-2H-phthalazin-1-ones that function as PARP-1 and PARP-2 inhibitors[2].

Quantitative Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Yield (%)Purity (%)
1Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate2-Formylbenzoic acid270.21~95>95 (NMR)
22-Fluoro-5-((E/Z)-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)ethyl)benzonitrilePhosphonate & this compound279.26~96>95 (HPLC)
32-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidOlefin Intermediate298.27~77>98 (HPLC)
4tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylateBenzoic Acid Intermediate & N-Boc-piperazine466.51~78>97 (HPLC)
54-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneBoc-protected Intermediate366.39>95 (crude)>95 (HPLC)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Intermediate 2_Fluoro_5_formylbenzonitrile This compound HWE_Reaction Horner-Wadsworth-Emmons Reaction 2_Fluoro_5_formylbenzonitrile->HWE_Reaction NaH, THF 2_Formylbenzoic_acid 2-Formylbenzoic acid Phosphonate_Formation Phosphonate Formation 2_Formylbenzoic_acid->Phosphonate_Formation Triethyl phosphite Phosphonate Diethyl (3-oxo-1,3-dihydro- isobenzofuran-1-yl)phosphonate Phosphonate_Formation->Phosphonate Olefin Olefin Intermediate HWE_Reaction->Olefin Yield: ~96% Hydrolysis_Cyclization Hydrolysis & Cyclization Benzoic_Acid 2-Fluoro-5-((4-oxo-3,4-dihydro- phthalazin-1-yl)methyl)benzoic acid Hydrolysis_Cyclization->Benzoic_Acid Yield: ~77% Amide_Coupling Amide Coupling (Boc-Piperazine) Boc_Intermediate Boc-Protected Intermediate Amide_Coupling->Boc_Intermediate Yield: ~78% Deprotection Boc Deprotection Final_Product 4-(4-Fluoro-3-(piperazine-1-carbonyl)- benzyl)phthalazin-1(2H)-one Deprotection->Final_Product Phosphonate->HWE_Reaction Olefin->Hydrolysis_Cyclization 1. NaOH 2. Hydrazine hydrate Benzoic_Acid->Amide_Coupling BOP, DIPEA Boc_Intermediate->Deprotection TFA, DCM

Caption: Synthetic workflow for the Olaparib intermediate.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling cluster_dna_damage DNA Damage & Recognition cluster_parp_activation PARP-1 Activation & PARylation cluster_dna_repair DNA Repair Cascade cluster_olaparib Inhibition by Olaparib DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive binds to PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates NAD NAD+ PARP1_active->NAD consumes Auto_PARylation Auto-PARylation of PARP-1 PARP1_active->Auto_PARylation PARP_Trapping PARP Trapping on DNA PARP1_active->PARP_Trapping PAR Poly(ADP-ribose) (PAR) chain synthesis NAD->PAR PAR->Auto_PARylation Target_PARylation PARylation of Histones & XRCC1 Auto_PARylation->Target_PARylation Chromatin_Relax Chromatin Relaxation Target_PARylation->Chromatin_Relax XRCC1_Recruit XRCC1 Recruitment Target_PARylation->XRCC1_Recruit BER_Complex Base Excision Repair (BER) Complex Assembly Chromatin_Relax->BER_Complex XRCC1_Recruit->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair Olaparib Olaparib Olaparib->PARP1_active inhibits & traps BER_Inhibition BER Inhibition PARP_Trapping->BER_Inhibition Cell_Death Synthetic Lethality (in BRCA deficient cells) BER_Inhibition->Cell_Death

Caption: Role of PARP-1 in DNA repair and its inhibition by Olaparib.

Discussion

The presented synthetic route offers a robust and scalable method for the preparation of a key Olaparib intermediate. The Horner-Wadsworth-Emmons reaction provides a reliable method for the formation of the carbon-carbon bond, and the subsequent cyclization and amidation steps proceed with good yields. The purification of the intermediates can be achieved using standard chromatographic techniques and recrystallization.

The biological context of Olaparib's mechanism of action is centered on the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. As illustrated in the signaling pathway diagram, PARP-1 detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains. This process recruits other DNA repair proteins, such as XRCC1, to the site of damage. Olaparib exerts its therapeutic effect by inhibiting the catalytic activity of PARP-1 and trapping it on the DNA, which leads to the accumulation of DNA damage and ultimately results in synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations.

Conclusion

This application note provides a comprehensive guide for the synthesis of an important Olaparib intermediate from this compound. The detailed protocols, quantitative data, and visual diagrams are intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The successful synthesis of this intermediate is a critical step towards the production of Olaparib and other related PARP inhibitors.

References

Application Notes and Protocols for 3-cyano-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of chemical compounds can be hazardous and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document provides general information and does not constitute a detailed experimental protocol.

Introduction and Applications

3-Cyano-4-fluorobenzyl bromide is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from its bifunctional nature, featuring a reactive benzyl (B1604629) bromide moiety for alkylation reactions and a substituted aromatic ring with fluoro and cyano groups. These electron-withdrawing groups can influence the electronic properties and metabolic stability of target molecules.

This compound and its analogs are valuable building blocks in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. The strategic placement of the fluorine atom is a common tactic in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Similarly, benzyl bromide derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals.[1][2][3][4]

General Synthesis Strategies

The preparation of 3-cyano-4-fluorobenzyl bromide can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. Two common strategies are outlined below.

Strategy A: Radical Bromination of 3-cyano-4-fluorotoluene

A direct approach involves the free-radical bromination of the benzylic methyl group of 3-cyano-4-fluorotoluene. This type of reaction, often referred to as benzylic bromination, typically employs reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or light.[5][6]

While this method is direct, it can present challenges. The reaction can be difficult to control, often leading to a mixture of the desired monobrominated product, unreacted starting material, and the dibrominated byproduct. Consequently, isolating the pure 3-cyano-4-fluorobenzyl bromide can require extensive and laborious purification, such as column chromatography, which may result in lower overall yields.

Strategy B: Multi-step Synthesis from 3-Bromo-4-fluorobenzaldehyde (B1265969)

An alternative and often more efficient route avoids the challenges of radical bromination by building the molecule in a stepwise fashion. This strategy offers better control over the reaction and typically results in a purer final product with higher overall yield. The general workflow is as follows:

  • Cyanation: The synthesis begins with a starting material like 3-bromo-4-fluorobenzaldehyde. The bromo group is converted to a cyano group, for instance, through a nucleophilic aromatic substitution reaction using a cyanide salt (e.g., copper(I) cyanide).

  • Reduction: The aldehyde functional group of the resulting 3-cyano-4-fluorobenzaldehyde is then selectively reduced to a primary alcohol, yielding 3-cyano-4-fluorobenzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) are effective for this transformation.

  • Bromination: Finally, the benzylic alcohol is converted to the target benzyl bromide. This can be achieved using various brominating agents, such as N-bromosuccinimide in combination with triphenylphosphine (B44618) (an Appel reaction) or hydrobromic acid.[7]

This multi-step approach, while longer, provides a more reliable and scalable synthesis for obtaining high-purity 3-cyano-4-fluorobenzyl bromide.

Comparative Yield Data

The following table summarizes the reported yields for the different synthetic strategies, highlighting the advantages of the multi-step approach.

Synthetic Step/StrategyReported YieldNotes
Strategy A: Radical Bromination~50%Yield is calculated after extensive and difficult purification.
Strategy B: Cyanation of Aldehyde85%Conversion of 3-bromo-4-fluorobenzaldehyde to 3-cyano-4-fluorobenzaldehyde.
Strategy B: Reduction of Aldehyde96%Conversion of 3-cyano-4-fluorobenzaldehyde to 3-cyano-4-fluorobenzyl alcohol.

Experimental Workflows and Diagrams

The logical progression of the more efficient multi-step synthesis is visualized below.

cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination SM 3-Bromo-4-fluorobenzaldehyde S1 3-Cyano-4-fluorobenzaldehyde SM->S1 CuCN, NMP S2 3-Cyano-4-fluorobenzyl Alcohol S1->S2 NaBH4 S3 3-Cyano-4-fluorobenzyl Bromide S2->S3 NBS, PPh3 Toluene Substituted Toluene (e.g., 3-Cyano-4-fluorotoluene) Product Benzyl Bromide Derivative (e.g., 3-Cyano-4-fluorobenzyl bromide) Toluene->Product Radical Radical Initiator (Light or Peroxide) Radical->Product NBS N-Bromosuccinimide (NBS) NBS->Product SideProduct Byproducts (Dibromide, Unreacted SM) Product->SideProduct potential formation

References

Application Notes and Protocols: The Role of 2-Fluoro-5-formylbenzonitrile in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. A key building block in the synthesis of several PARP inhibitors, including the pioneering drug Olaparib (B1684210), is 2-Fluoro-5-formylbenzonitrile. This document provides a detailed examination of the reaction mechanism of this compound in the synthesis of PARP inhibitors, focusing on the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a critical intermediate in the manufacturing of Olaparib, a PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[1] Its primary role is to introduce a fluorinated benzonitrile (B105546) moiety, which is essential for the molecule's interaction with the PARP enzyme. The key transformation involving this compound is a Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[2][3] This reaction offers a reliable and efficient means to construct the core structure of the PARP inhibitor.

Reaction Mechanism: The Horner-Wadsworth-Emmons Reaction

The synthesis of the Olaparib precursor from this compound proceeds via a Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of the aldehyde group of this compound with a stabilized phosphonate (B1237965) ylide. The ylide is generated in situ by the deprotonation of a phosphonate ester, in this case, (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester, using a base such as triethylamine (B128534) or sodium methoxide.[4][5]

The reaction mechanism can be summarized in the following steps:

  • Ylide Formation: The base abstracts a proton from the carbon adjacent to the phosphoryl and carbonyl groups of the phosphonate ester, forming a resonance-stabilized carbanion (phosphonate ylide).

  • Nucleophilic Attack: The nucleophilic carbanion of the ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a betaine (B1666868) intermediate.

  • Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, leading to the formation of the desired alkene product, 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, and a phosphate (B84403) ester byproduct. This elimination step is typically stereoselective, favoring the formation of the E-isomer, although mixtures of E and Z isomers can be produced.[2][3]

Reaction_Mechanism cluster_ylide Ylide Formation cluster_reaction Condensation Reaction Phosphonate_Ester (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphonic acid dimethyl ester Ylide Phosphonate Ylide (stabilized carbanion) Phosphonate_Ester->Ylide + Base Base Base (e.g., Et3N) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile Oxaphosphetane->Product Byproduct Phosphate Ester Oxaphosphetane->Byproduct

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocols

The following protocols are based on established synthetic routes for Olaparib and provide a detailed methodology for the Horner-Wadsworth-Emmons reaction step.

Protocol 1: Synthesis of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Materials:

  • (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester

  • This compound

  • Triethylamine

  • Tetrahydrofuran (B95107) (THF)

  • Water

  • Hexane

  • Ether

Procedure:

  • In a round-bottom flask, dissolve (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester (35.0 g, 0.14 mol) in tetrahydrofuran (200 ml).[4]

  • In a separate flask, dissolve this compound (20.9 g, 0.14 mol) in tetrahydrofuran (130 ml).[4]

  • Combine the two solutions.

  • Cool the reaction mixture to below 15°C using an ice bath.

  • Slowly add triethylamine (14 ml, 0.14 mol) dropwise over 25 minutes, ensuring the temperature remains below 15°C.[4]

  • Allow the reaction mixture to warm slowly to 20°C over 1 hour.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.[4]

  • To the resulting residue, add water (250 ml) and slurry for 30 minutes.[4]

  • Filter the solid precipitate, and wash the filter cake with water, hexane, and ether.[4]

  • Dry the solid to yield 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile as a mixture of E and Z isomers.[4]

Experimental_Workflow start Start dissolve_phosphonate Dissolve Phosphonate Ester in THF start->dissolve_phosphonate dissolve_aldehyde Dissolve this compound in THF start->dissolve_aldehyde end End combine Combine Solutions dissolve_phosphonate->combine dissolve_aldehyde->combine cool Cool to <15°C combine->cool add_base Add Triethylamine Dropwise cool->add_base react React for 1 hour at 20°C add_base->react concentrate Concentrate in vacuo react->concentrate slurry Slurry with Water concentrate->slurry filter_wash Filter and Wash Solid slurry->filter_wash dry Dry the Product filter_wash->dry product Obtain 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile dry->product product->end

Diagram 2: Experimental Workflow for the HWE Reaction.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.

ParameterValueReference
Reactants
(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester0.14 mol[4]
This compound0.14 mol[4]
Triethylamine0.14 mol[4]
Reaction Conditions
SolventTetrahydrofuran[4]
Temperature<15°C to 20°C[4]
Reaction Time1 hour[4]
Product
2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
Yield 96%[4]
Purity 98% (by m/z)[4]
Isomer Ratio (E:Z) 50:50[4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the PARP inhibitor Olaparib. Its reaction via the Horner-Wadsworth-Emmons pathway provides an efficient and high-yielding route to a key precursor. The detailed mechanism, protocols, and data presented herein offer a comprehensive resource for researchers and professionals engaged in the development and manufacturing of this important class of anticancer drugs. Understanding the nuances of this reaction is critical for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Cyanidation of 3-bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-bromo-4-formylbenzonitrile (B113230) through the cyanidation of 3-bromo-4-fluorobenzaldehyde (B1265969). The protocols are based on established methods for the cyanation of aryl halides and are adapted for this specific substrate.

Introduction

The cyanation of aryl halides is a fundamental transformation in organic synthesis, yielding aryl nitriles that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The conversion of 3-bromo-4-fluorobenzaldehyde to 3-bromo-4-formylbenzonitrile introduces a cyano group, which can be further manipulated into other functional groups such as carboxylic acids, amides, and amines. This application note outlines two common and effective methods for this conversion: a palladium-catalyzed approach and a nickel-catalyzed approach.

Safety Precautions

WARNING: Cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN), a highly toxic gas, can be released upon acidification of cyanide salts. All manipulations involving cyanide compounds must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide antidote kit should be readily available, and all personnel should be trained in its use. Waste containing cyanide must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal according to institutional safety guidelines.

Experimental Protocols

Two distinct protocols for the cyanidation of 3-bromo-4-fluorobenzaldehyde are presented below.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl halides.[1][2] It utilizes a palladium catalyst with a phosphine (B1218219) ligand and zinc cyanide as the cyanide source.

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Schlenk flask or oven-dried reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), zinc cyanide (0.6 mmol, 70.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and dppf (0.04 mmol, 22.2 mg).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Reaction Execution: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-4-formylbenzonitrile.

Protocol 2: Nickel-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is based on a nickel-catalyzed method that employs a more environmentally benign cyanide source, potassium ferrocyanide.[3][4][5]

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,3-Bis(diphenylphosphino)propane (B126693) (dppp)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), potassium ferrocyanide trihydrate (0.5 mmol, 211 mg), nickel(II) chloride hexahydrate (0.05 mmol, 11.9 mg), 1,3-bis(diphenylphosphino)propane (dppp) (0.05 mmol, 20.6 mg), and sodium carbonate (1.0 mmol, 106 mg).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Reaction Execution: Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and wash it with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-bromo-4-formylbenzonitrile.

Data Presentation

The following table should be used to record and compare the quantitative data obtained from the experimental procedures.

ParameterProtocol 1: Pd-CatalyzedProtocol 2: Ni-Catalyzed
Starting Material (mg) 203203
Product Yield (mg)
Product Yield (%)
Product Purity (%)
Reaction Time (h)
Reaction Temperature (°C) 120100
Observations

Visualizations

Chemical Reaction

chemical_reaction reactant 3-bromo-4-fluorobenzaldehyde product 3-bromo-4-formylbenzonitrile reactant->product Cyanation reagents [CN] source, Catalyst, Ligand, Base (optional), Solvent, Heat reagents->product

Caption: General chemical equation for the cyanidation of 3-bromo-4-fluorobenzaldehyde.

Experimental Workflow

experimental_workflow arrow arrow start Start setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup reaction Reaction Execution: - Add solvent - Heat and stir setup->reaction monitoring Reaction Monitoring: - TLC or GC-MS reaction->monitoring workup Work-up: - Quench reaction - Extraction and washing monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized workflow for the cyanidation experiment.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzonitrile is a key intermediate in the synthesis of several pharmacologically active molecules, most notably Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1] Olaparib is utilized in the treatment of various cancers, including advanced ovarian and metastatic breast cancer, by exploiting defects in tumor DNA repair pathways.[1] The efficient synthesis of this compound is therefore of significant interest for the pharmaceutical industry. This document provides a detailed, step-by-step protocol for the synthesis of this compound from 2-fluorobenzonitrile (B118710), based on established chemical literature.

Overview of the Synthetic Route

The described synthesis is a three-step process starting from 2-fluorobenzonitrile. This method avoids the use of highly toxic reagents such as liquid bromine and cuprous cyanide, which have been employed in other synthetic routes.[1] The overall process is outlined below:

  • Step 1: Chloromethylation - 2-Fluorobenzonitrile undergoes a chloromethylation reaction to yield 2-fluoro-5-(chloromethyl)benzonitrile (Intermediate I).

  • Step 2: Hydrolysis - Intermediate I is hydrolyzed to produce 2-fluoro-5-(hydroxymethyl)benzonitrile (B1272633) (Intermediate II).

  • Step 3: Oxidation - Intermediate II is oxidized to the final product, this compound. Two effective oxidation methods are presented.

Data Summary

The following table summarizes the quantitative data for the synthesis, allowing for easy comparison of the two oxidation methods in the final step.

StepProductReagentsYieldPurityReference
1. ChloromethylationIntermediate IConc. H₂SO₄, Paraformaldehyde, NaCl, Anhydrous ZnCl₂90%Crude[1]
2. HydrolysisIntermediate IISodium Carbonate, Water85%Crude[1]
3a. Oxidation (TEMPO)Final ProductTEMPO, 8% Sodium Hypochlorite (B82951), NaBr, NaHCO₃75%>98%[1]
3b. Oxidation (PCC)Final ProductPyridinium (B92312) Chlorochromate (PCC)65%>97%[2][3]

Experimental Protocols

Materials and Equipment
  • 2-fluorobenzonitrile

  • Concentrated sulfuric acid

  • Paraformaldehyde

  • Sodium chloride

  • Anhydrous zinc chloride

  • Dichloromethane

  • Sodium carbonate

  • Ethyl acetate

  • Sodium bromide

  • Sodium bicarbonate

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • 8% Sodium hypochlorite solution

  • Pyridinium chlorochromate (PCC)

  • Toluene (B28343)

  • Round-bottom flasks (500 mL, 1000 mL)

  • Stirring apparatus

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of 2-fluoro-5-(chloromethyl)benzonitrile (Intermediate I)
  • To a 500 mL round-bottom flask, add concentrated sulfuric acid (250 g), paraformaldehyde (30 g), 2-fluorobenzonitrile (60 g), sodium chloride (58.5 g), and anhydrous zinc chloride (6.8 g).[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using HPLC until the starting material (2-fluorobenzonitrile) is less than 5%.[1]

  • Carefully pour the reaction mixture into a beaker containing 500 g of an ice-water mixture to quench the reaction.

  • Extract the aqueous mixture twice with 500 mL of dichloromethane.[1]

  • Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude Intermediate I (yield: ~76.3 g, 90%).[1]

Step 2: Synthesis of 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II)
  • In a 500 mL round-bottom flask, add 200 mL of water, 20 g of sodium carbonate, and the crude Intermediate I (76.3 g) from the previous step.[1]

  • Heat the mixture to 90°C with stirring.

  • Monitor the reaction progress with HPLC until the content of Intermediate I is less than 3%.[1]

  • Cool the reaction mixture to room temperature and extract three times with 500 mL of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude Intermediate II (yield: ~64.2 g, 85%).[1]

Step 3: Synthesis of this compound (Final Product)

Method A: TEMPO-mediated Oxidation

  • In a 1000 mL round-bottom flask, prepare a mixture of 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.[1]

  • Add the crude Intermediate II (64.2 g) to the flask.

  • Cool the mixture in an ice bath with stirring.

  • Gradually add TEMPO (0.5 g) followed by the slow addition of 8% sodium hypochlorite solution (430 g) while maintaining the temperature between 0-5°C.[1]

  • Continue stirring at this temperature for 2-3 hours, monitoring the reaction by HPLC until the conversion of Intermediate II is complete.[1]

  • Separate the organic layer. Extract the aqueous layer twice with 500 mL of dichloromethane.

  • Combine all organic layers and remove the solvent under reduced pressure.

  • Recrystallize the residue from toluene to obtain this compound as a light yellow solid (yield: 47.5 g, 75%; purity: >98%).[1]

Method B: Pyridinium Chlorochromate (PCC) Oxidation

  • In a 1000 mL round-bottom flask, dissolve the crude Intermediate II (e.g., 138.9 g from a scaled-up reaction) in 500 mL of dichloromethane.[2][3]

  • Cool the solution in a cold water bath with stirring.

  • Add pyridinium chlorochromate (PCC) (200 g) in portions to manage the exothermic reaction.[2][3]

  • Allow the reaction to stir at room temperature, monitoring by HPLC until the conversion of Intermediate II is complete.[2][3]

  • Filter the reaction mixture through a pad of celite to remove the chromium salts, and rinse the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from toluene to yield this compound as a yellow solid (yield: 84.7 g, 65%; purity: >97%).[2][3]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Fluorobenzonitrile Step1 Chloromethylation Start->Step1 Conc. H₂SO₄, Paraformaldehyde, NaCl, ZnCl₂ Intermediate1 Intermediate I (2-fluoro-5-(chloromethyl)benzonitrile) Step1->Intermediate1 Yield: 90% Step2 Hydrolysis Intermediate1->Step2 Na₂CO₃, H₂O Intermediate2 Intermediate II (2-fluoro-5-(hydroxymethyl)benzonitrile) Step2->Intermediate2 Yield: 85% Step3A Oxidation (TEMPO) Intermediate2->Step3A TEMPO, NaOCl Step3B Oxidation (PCC) Intermediate2->Step3B PCC, DCM FinalProduct This compound Step3A->FinalProduct Yield: 75% Purity: >98% Step3B->FinalProduct Yield: 65% Purity: >97%

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship of Synthesis)

Logical_Relationship Start Starting Material: 2-Fluorobenzonitrile Reaction1 Step 1: Introduction of Chloromethyl Group Start->Reaction1 Product1 Intermediate I: 2-fluoro-5-(chloromethyl)benzonitrile Reaction1->Product1 Reaction2 Step 2: Conversion to Hydroxymethyl Group Product1->Reaction2 Product2 Intermediate II: 2-fluoro-5-(hydroxymethyl)benzonitrile Reaction2->Product2 Reaction3 Step 3: Oxidation of Alcohol to Aldehyde Product2->Reaction3 Final Final Product: This compound Reaction3->Final

Caption: Logical progression of the chemical transformations.

References

Application Notes and Protocols: The Role of 2-Fluoro-5-formylbenzonitrile and its Structural Analogs in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylbenzonitrile is a highly functionalized aromatic compound that has garnered significant attention as a key building block in the synthesis of complex organic molecules. While its primary and well-documented application lies in the pharmaceutical industry as a crucial intermediate for the PARP inhibitor Olaparib, its structural motifs are also relevant to the agrochemical sector. This document provides a comprehensive overview of the synthesis and utility of this compound, with a focus on its established role in pharmaceutical synthesis due to a lack of direct documented applications in agrochemical production. Additionally, it explores the broader context of benzonitrile (B105546) derivatives and related precursors in the development of modern agrochemicals, including herbicides and insecticides.

Introduction: A Versatile Synthetic Intermediate

This compound, also known as 4-fluoro-3-cyanobenzaldehyde, possesses three reactive sites: a nitrile, an aldehyde, and a fluorine atom on a benzene (B151609) ring. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. Although a direct role in the synthesis of commercialized agrochemicals is not prominently featured in scientific literature, the benzonitrile scaffold is a recognized toxophore in several herbicides. Furthermore, its precursor, 3-bromo-4-fluorobenzaldehyde (B1265969), is a known intermediate in the production of pyrethroid insecticides, highlighting the relevance of this chemical space to the agrochemical industry.

Established Role in Pharmaceutical Synthesis: The Case of Olaparib

The most significant application of this compound to date is in the synthesis of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] The following sections detail the synthesis of this compound and its subsequent conversion to a key Olaparib intermediate.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and reaction conditions. Below are two common laboratory-scale protocols.

Protocol 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This method involves the substitution of a bromine atom with a cyanide group.

  • Reaction Scheme:

    G cluster_0 Synthesis of this compound 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde product This compound 3-bromo-4-fluorobenzaldehyde->product NMP, 170°C CuCN CuCN CuCN->product

    Synthesis of this compound via cyanation.

  • Experimental Protocol:

    • In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

    • Add cuprous cyanide (CuCN) (50.6 g, 0.56 mol) to the reaction mixture.

    • Heat the mixture to 170°C with stirring overnight.

    • After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

    • Filter the mixture.

    • Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate (B1210297).

    • Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[1]

  • Quantitative Data:

ParameterValueReference
Starting Material3-bromo-4-fluorobenzaldehyde[1]
ReagentCuprous Cyanide (CuCN)[1]
SolventN-Methyl-2-pyrrolidone (NMP)[1]
Temperature170°C[1]
Yield76.1%[1]
Purity>97% (by HPLC)[4]

Protocol 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile (B1272633)

This alternative route involves the oxidation of a benzyl (B1604629) alcohol derivative.

  • Reaction Scheme:

    G cluster_1 Alternative Synthesis of this compound start 2-fluoro-5-(hydroxymethyl)benzonitrile product This compound start->product Dichloromethane, rt oxidant Pyridinium (B92312) chlorochromate (PCC) oxidant->product

    Alternative synthesis via oxidation.

  • Experimental Protocol:

    • To a solution of 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II) in dichloromethane, add pyridinium chlorochromate (PCC) in portions at room temperature.

    • Stir the reaction mixture and monitor by HPLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of silica (B1680970) gel.

    • Rinse the filter cake with dichloromethane.

    • Remove the solvent under reduced pressure.

    • Recrystallize the residue from toluene (B28343) to obtain the final product.[4]

  • Quantitative Data:

ParameterValueReference
Starting Material2-fluoro-5-(hydroxymethyl)benzonitrile[4]
ReagentPyridinium chlorochromate (PCC)[4]
SolventDichloromethane[4]
TemperatureRoom Temperature[4]
Yield65%[4]
Purity>97%[4]
Application in the Synthesis of an Olaparib Intermediate

This compound is a direct precursor to 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, a key intermediate in the synthesis of Olaparib.

  • Reaction Scheme:

    G cluster_2 Synthesis of Olaparib Intermediate start1 This compound product 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile start1->product Triethylamine (B128534), THF start2 dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate start2->product

    Synthesis of a key Olaparib intermediate.

  • Experimental Protocol:

    • To a solution of this compound (0.74 g, 5 mmol) and dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (1.2 g, 5 mmol) in tetrahydrofuran (B95107) (THF) (30 ml), add triethylamine (0.7 ml, 5 mmol) dropwise at a temperature below 15°C.

    • Allow the reaction mixture to slowly warm to ambient temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and stir for 30 minutes.

    • Collect the precipitated solid by filtration, wash with water and hexanes, and dry to obtain the product.

Relevance to Agrochemical Synthesis: An Indirect Connection

While direct applications of this compound in agrochemical synthesis are not documented, its structural features and those of its precursors are found in active agrochemical ingredients.

Benzonitrile Derivatives as Herbicides

The benzonitrile chemical class is well-represented in the herbicide market. These compounds often act by inhibiting photosynthesis or cell wall biosynthesis. Notable examples include:

  • Bromoxynil: A selective contact herbicide that inhibits photosynthesis.

  • Ioxynil: Similar to bromoxynil, used for post-emergence control of broad-leaved weeds.

  • Dichlobenil: A soil-applied herbicide that inhibits germination and root growth.

The presence of the nitrile group on a substituted benzene ring is a key feature for the herbicidal activity of these molecules. This suggests that novel benzonitrile derivatives, potentially including those with substitution patterns similar to this compound, could be explored for herbicidal properties.

Precursor to Pyrethroid Insecticides

3-Bromo-4-fluorobenzaldehyde, a common starting material for the synthesis of this compound, is also a reported intermediate in the manufacture of the pyrethroid insecticides cyfluthrin and flumethrin . This establishes a clear, albeit indirect, link between the synthetic precursors of this compound and the agrochemical industry.

  • Workflow Diagram:

    G A p-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Bromination C Pyrethroid Insecticides (e.g., Cyfluthrin) B->C Further Synthesis D This compound B->D Cyanation E Pharmaceuticals (e.g., Olaparib) D->E Further Synthesis

    Synthetic relationship of precursors to agrochemicals and pharmaceuticals.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate with a well-established and critical role in the synthesis of the anticancer drug Olaparib. While its direct application in the agrochemical industry has not been reported, the structural motifs present in this molecule and its precursors are of significant interest to agrochemical research and development. The proven herbicidal activity of other benzonitrile derivatives and the use of its direct precursor in insecticide synthesis suggest that this compound and its derivatives could be promising candidates for the discovery of new agrochemicals. Further research into the biological activity of compounds derived from this intermediate in an agrochemical context is warranted.

References

Application of 2-Fluoro-5-formylbenzonitrile in Material Science and Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzonitrile is a versatile organic compound characterized by the presence of three distinct functional groups: a fluorine atom, a formyl (aldehyde) group, and a nitrile group. While its primary documented application lies in the pharmaceutical industry as a key intermediate for synthesizing PARP inhibitors like Olaparib, its unique molecular architecture presents intriguing possibilities for the development of novel polymers and advanced materials.[1][2][3][4][5] The aldehyde and nitrile functionalities, in particular, offer reactive sites for various polymerization reactions, suggesting its potential utility as a monomer or cross-linking agent.

This document provides detailed, albeit hypothetical, application notes and experimental protocols for the use of this compound in material science. The methodologies are inferred from established polymerization techniques for compounds with similar functional groups, such as aromatic aldehydes and benzonitriles. These notes are intended to serve as a foundational guide for researchers exploring the untapped potential of this compound in polymer chemistry.

Hypothetical Application 1: Synthesis of Poly(azomethine)s for High-Performance Films

The formyl group of this compound can readily undergo condensation polymerization with aromatic diamines to yield poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are known for their thermal stability, mechanical strength, and interesting optoelectronic properties. The presence of the fluorine and nitrile groups on the polymer backbone could further enhance properties such as solubility, thermal resistance, and dielectric performance.

Experimental Protocol: Synthesis of a Novel Poly(azomethine) from this compound and 4,4'-Oxydianiline (B41483) (ODA)

Objective: To synthesize a poly(azomethine) via solution polycondensation of this compound and 4,4'-oxydianiline.

Materials:

  • This compound (≥98% purity)

  • 4,4'-Oxydianiline (ODA, ≥98% purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • In a flame-dried 250 mL three-necked flask, add 4,4'-oxydianiline (2.00 g, 10.0 mmol) and anhydrous lithium chloride (0.85 g, 20.0 mmol).

  • Add 50 mL of anhydrous NMP to the flask and stir the mixture under a gentle stream of nitrogen until the solids are completely dissolved.

  • To this solution, add this compound (2.98 g, 20.0 mmol) in one portion.

  • Heat the reaction mixture to 120°C and maintain this temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into 300 mL of vigorously stirring methanol.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 80°C for 12 hours to a constant weight.

Data Presentation: Hypothetical Properties of the Synthesized Poly(azomethine)

The following table summarizes the expected, hypothetical properties of the resulting polymer. These values are based on typical data for analogous high-performance poly(azomethine)s.

PropertyHypothetical Value
Inherent Viscosity (dL/g)0.85
Glass Transition Temp. (Tg, °C)250
5% Weight Loss Temp. (TGA, °C)480
Tensile Strength (MPa)110
Dielectric Constant (1 MHz)3.2

Visualization: Poly(azomethine) Synthesis Workflow

Polyazomethine_Synthesis cluster_reactants Reactants & Solvent cluster_process Polymerization cluster_purification Purification & Isolation Monomer1 This compound Reaction Solution Polycondensation (120°C, 24h, N2) Monomer1->Reaction Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Reaction Solvent NMP with LiCl Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying (80°C) Filtration->Drying Product Poly(azomethine) Product Drying->Product

Workflow for Poly(azomethine) Synthesis.

Hypothetical Application 2: Development of Cross-linked Thermosetting Resins

The nitrile group of this compound is a precursor for the formation of highly cross-linked, thermally stable networks through cyclotrimerization. This reaction is characteristic of phthalonitrile (B49051) resins and results in a robust thermoset material with exceptional high-temperature performance and chemical resistance. The presence of the aldehyde group could be used for further modifications or as a reactive site in a dual-curing system.

Experimental Protocol: Curing of this compound into a Thermoset

Objective: To prepare a cross-linked thermoset material from this compound via thermally induced cyclotrimerization of the nitrile groups.

Materials:

  • This compound (as the monomer resin)

  • 4,4'-Diaminodiphenyl sulfone (DDS, as a curing agent), optional

  • Curing mold (e.g., stainless steel)

  • Mold release agent

Equipment:

  • High-temperature programmable oven

  • Hot press (optional, for void-free samples)

Procedure:

  • Melt the this compound monomer at a temperature just above its melting point (approximately 90-100°C).

  • If using a curing agent, add 2% (w/w) of 4,4'-diaminodiphenyl sulfone to the molten monomer and stir until a homogeneous mixture is obtained.

  • Degas the molten resin under vacuum for 15 minutes to remove any entrapped air bubbles.

  • Treat the inner surfaces of the curing mold with a suitable mold release agent.

  • Pour the molten resin into the preheated mold.

  • Place the mold in a programmable oven and cure according to the following temperature profile:

    • 150°C for 2 hours

    • 180°C for 2 hours

    • 220°C for 4 hours

    • Post-cure at 250°C for 2 hours

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal shock.

  • Demold the cured thermoset plaque for characterization.

Data Presentation: Hypothetical Properties of the Cured Thermoset

The following table presents the anticipated, hypothetical properties of the thermoset material derived from this compound. These values are based on data for high-performance phthalonitrile-based resins.

PropertyHypothetical Value
Glass Transition Temp. (Tg, °C)> 350
5% Weight Loss Temp. (TGA, °C)520
Flexural Strength (MPa)150
Flexural Modulus (GPa)4.5
Water Absorption (24h, %)< 0.1

Visualization: Curing Process of this compound

Thermoset_Curing cluster_preparation Resin Preparation cluster_curing Curing Cycle Monomer This compound Mixing Melt & Mix Monomer->Mixing CuringAgent Optional Curing Agent (DDS) CuringAgent->Mixing Degassing Vacuum Degassing Mixing->Degassing Cure1 150°C, 2h Degassing->Cure1 Cure2 180°C, 2h Cure1->Cure2 Ramp Temp. Cure3 220°C, 4h Cure2->Cure3 Ramp Temp. PostCure Post-Cure 250°C, 2h Cure3->PostCure Ramp Temp. Product Cross-linked Thermoset PostCure->Product

References

Application Notes & Protocols for the Quantification of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC), a robust and widely used method for the separation, identification, and quantification of organic molecules.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended method for the quantification of this compound due to its specificity, sensitivity, and accuracy. This method is suitable for determining the purity of the compound, monitoring reaction progress during synthesis, and for quality control of raw materials.

Principle

The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The separation is achieved based on its relative affinity for the two phases, allowing for its separation from impurities and other reactants. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group in the molecule absorb UV light.

Proposed HPLC Method Parameters

While a specific validated method for this compound is not publicly available, the following parameters are proposed based on the analysis of similar aromatic aldehydes and nitriles. Method development and validation are required for specific applications.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (Gradient or Isocratic)
Example Isocratic: 60:40 (v/v)
Example Gradient: Start with 40% Acetonitrile, ramp to 80% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 15 minutes
Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are typical for pharmaceutical intermediate analysis and should be established during method validation.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%

Experimental Protocols

Protocol for Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Protocol for Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the dissolution solvent (e.g., acetonitrile) and sonicate to dissolve the analyte.

  • Make up to the mark with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • In-process/Reaction Samples: Withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with a suitable solvent to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol for HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent.

Data Analysis
  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the purity or concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and the subsequent quality control analysis using HPLC.

Synthesis and QC Workflow for this compound cluster_synthesis Synthesis cluster_qc Quality Control Start Starting Materials (e.g., 2-Fluoro-5-methylbenzonitrile) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Sampling In-process & Final Product Sampling Reaction->Sampling Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product Product->Sampling SamplePrep Sample Preparation (Dilution, Filtration) Sampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis Report Generate Report (Purity, Concentration) DataAnalysis->Report HPLC Quantification Workflow Start Start StdPrep Prepare Standard Solutions (Known Concentrations) Start->StdPrep SamplePrep Prepare Sample Solution (Unknown Concentration) Start->SamplePrep HPLCSetup Set up HPLC System (Equilibrate Column) StdPrep->HPLCSetup SamplePrep->HPLCSetup InjectStds Inject Standard Solutions HPLCSetup->InjectStds GenCalCurve Generate Calibration Curve (Peak Area vs. Concentration) InjectStds->GenCalCurve InjectSample Inject Sample Solution GenCalCurve->InjectSample GetPeakArea Obtain Sample Peak Area InjectSample->GetPeakArea Quantify Quantify Analyte (Interpolate from Calibration Curve) GetPeakArea->Quantify Report Report Result Quantify->Report End End Report->End

Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the production of various pharmaceuticals, notably the PARP inhibitor Olaparib.[1][2] The document includes two primary synthetic routes, comprehensive experimental procedures, and analytical methods for quality control.

Introduction

This compound (C₈H₄FNO) is a critical building block in medicinal chemistry.[3] Its synthesis on an industrial scale requires robust and reproducible methods that ensure high yield and purity. This document outlines two established methods for its large-scale production, starting from either 3-bromo-4-fluorobenzaldehyde (B1265969) or 2-fluorobenzonitrile.

Synthetic Routes

Two primary synthetic routes for the large-scale production of this compound are detailed below.

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This method involves the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide in a high-boiling point solvent.[1][3]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

This newer approach avoids the use of highly toxic reagents like liquid bromine and cuprous cyanide, making it more suitable for industrial production.[2][4] The process involves three main steps:

  • Chloromethylation of 2-fluorobenzonitrile.

  • Hydrolysis of the chloromethyl intermediate.

  • Oxidation to the final product.

Data Presentation

The following tables summarize the quantitative data for both synthetic methods, providing a clear comparison of reagents, yields, and product purity.

Table 1: Quantitative Data for Synthesis Method 1

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
3-bromo-4-fluorobenzaldehyde203.021000.491.0
Cuprous Cyanide (CuCN)89.5650.60.561.14
N-Methyl-2-pyrrolidone (NMP)99.13400 mL--
Product Yield (g) Yield (%) Purity
This compound55.9576.1>98% (by HPLC)

Table 2: Quantitative Data for Synthesis Method 2

StepReagentMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
1. Chloromethylation 2-fluorobenzonitrile121.1160 g0.4951.0
Concentrated Sulfuric Acid98.08250 g--
Polyoxymethylene(CH₂O)n30 g--
Sodium Chloride58.4458.5 g1.02.02
Anhydrous Zinc Chloride136.386.8 g0.050.1
Intermediate I Yield (g) Yield (%)
Crude Intermediate I-76.390
2. Hydrolysis Crude Intermediate I-76.3 g--
Sodium Carbonate105.9920 g0.189-
Water18.02200 mL--
Intermediate II Yield (g) Yield (%)
Crude Intermediate II-64.285
3. Oxidation Crude Intermediate II-64.2 g--
Sodium Bromide102.8910.2 g0.099-
Sodium Bicarbonate84.0142 g0.5-
TEMPO156.250.5 g0.0032-
8% Sodium Hypochlorite (B82951)74.44430 g--
Product Yield (g) Yield (%) Purity
This compound47.575 (overall)>98% (by HPLC)

Experimental Protocols

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[1]

  • Add 50.6 g (0.56 mol) of cuprous cyanide to the mixture.[1]

  • Heat the reaction mixture to 170°C with stirring overnight.[1]

  • Cool the mixture to room temperature and add a sufficient amount of diatomaceous earth.

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic phase and wash it twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[1]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

Materials:

  • 2-fluorobenzonitrile

  • Concentrated sulfuric acid

  • Polyoxymethylene

  • Sodium chloride

  • Anhydrous zinc chloride

  • Dichloromethane

  • Sodium carbonate

  • Ethyl acetate

  • Sodium bromide

  • Sodium bicarbonate

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • 8% Sodium hypochlorite solution

  • Toluene (B28343)

  • Water

Procedure:

Step 1: Synthesis of Intermediate I (2-fluoro-5-(chloromethyl)benzonitrile)

  • In a 500 mL flask, add 250 g of concentrated sulfuric acid, 30 g of polyoxymethylene, 60 g of 2-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride.[2]

  • Stir the mixture at room temperature. Monitor the reaction progress by HPLC until the starting material is less than 5%.[2]

  • Pour the reaction mixture into 500 g of an ice-water mixture to quench the reaction.

  • Extract the mixture twice with 500 mL of dichloromethane.

  • Wash the combined organic layers with sodium carbonate solution and brine.

  • Concentrate the organic layer under reduced pressure to obtain crude intermediate I.[2]

Step 2: Synthesis of Intermediate II (2-fluoro-5-(hydroxymethyl)benzonitrile)

  • In a 500 mL flask, add 200 mL of water, 20 g of sodium carbonate, and the crude intermediate I (76.3 g) from the previous step.[2]

  • Heat the mixture to 90°C and stir. Monitor the reaction by HPLC until the content of intermediate I is less than 3%.[2]

  • Extract the reaction mixture three times with 500 mL of ethyl acetate.

  • Concentrate the combined organic layers under reduced pressure to obtain crude intermediate II.[2]

Step 3: Synthesis of this compound

  • In a 1000 mL flask, add 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.[2]

  • Add the crude intermediate II (64.2 g) to the mixture.

  • Cool the mixture in an ice bath and gradually add 0.5 g of TEMPO and 430 g of 8% sodium hypochlorite solution at 0-5°C.[2]

  • Maintain the reaction temperature for 2-3 hours, monitoring by HPLC until the conversion of intermediate II is complete.[2]

  • Separate the organic layer and extract the aqueous layer twice with 500 mL of dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Recrystallize the residue with toluene to obtain a light yellow solid.[2]

Analytical Quality Control

High-performance liquid chromatography (HPLC) is the primary analytical technique for monitoring reaction progress and determining the final product's purity.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Signaling Pathway and Pharmaceutical Application

This compound is a key intermediate in the synthesis of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP).[2] PARP enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination repair of double-strand breaks, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.[5][6] This concept is known as synthetic lethality.[5]

Visualizations

Synthesis_Method_1 cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_workup Workup & Purification cluster_product Final Product 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde Reaction Reaction 3-bromo-4-fluorobenzaldehyde->Reaction Cyanation CuCN CuCN CuCN->Reaction NMP NMP NMP->Reaction 170°C 170°C 170°C->Reaction Overnight Overnight Overnight->Reaction Filtration Filtration Extraction Extraction Filtration->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound Reaction->Filtration

Caption: Synthetic workflow for this compound (Method 1).

Synthesis_Method_2 2-fluorobenzonitrile 2-fluorobenzonitrile Intermediate_I Intermediate I (2-fluoro-5-(chloromethyl)benzonitrile) 2-fluorobenzonitrile->Intermediate_I Chloromethylation (H2SO4, (CH2O)n, NaCl, ZnCl2) Intermediate_II Intermediate II (2-fluoro-5-(hydroxymethyl)benzonitrile) Intermediate_I->Intermediate_II Hydrolysis (Na2CO3, H2O) Product This compound Intermediate_II->Product Oxidation (TEMPO, NaBr, NaHCO3, NaOCl)

Caption: Synthetic workflow for this compound (Method 2).

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Blocked_BER Blocked BER PARP->Blocked_BER Cell_Survival Cell Survival BER->Cell_Survival HRR Homologous Recombination Repair (HRR) (BRCA1/2) DNA_DSB->HRR repaired by Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death in BRCA-deficient cells HRR->Cell_Survival Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits Blocked_BER->DNA_DSB accumulation

Caption: PARP inhibition signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of crude 2-Fluoro-5-formylbenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity and yield of this compound after recrystallization?

A1: The purity of this compound after a single recrystallization can be expected to be greater than 97%, with some protocols reporting purities of over 98%.[1][2] The yield is dependent on the initial purity of the crude material and the chosen solvent system, but reported yields are typically in the range of 65% to 76.1%.[2][3]

Q2: What are the most common impurities in crude this compound?

A2: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common starting materials and potential corresponding impurities include:

  • From 3-bromo-4-fluorobenzaldehyde (B1265969) and cuprous cyanide: Unreacted 3-bromo-4-fluorobenzaldehyde and residual copper salts.[3]

  • From 2-fluoro-5-methylbenzonitrile: Unreacted starting material and byproducts from the bromination and hydrolysis steps.[1]

  • From o-fluorobenzonitrile: Unreacted o-fluorobenzonitrile and intermediates from the multi-step synthesis.[1]

Q3: What is the melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 80-84 °C.[4][] A broad melting point range for the recrystallized product indicates the presence of impurities.

Q4: Is it possible for this compound to "oil out" during recrystallization?

A4: Yes, "oiling out," where the compound separates as a liquid instead of a solid, can occur, especially with aromatic aldehydes. This is more likely if the crude material is highly impure, depressing the melting point significantly, or if an inappropriate solvent is used.

Data Presentation: Solvent Selection and Physical Properties

The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures.

PropertyValue
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
Appearance White to light yellow crystalline powder
Melting Point 80-84 °C[4][]
Boiling Point 215.6 ± 20.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)[]

Solvent Suitability for Recrystallization:

Solvent/SystemSuitability
Toluene (B28343) Recommended. Has been successfully used to yield high-purity product (>97% and >98%).[1][2]
Petroleum Ether / Ethyl Acetate (B1210297) Recommended. A mixture of these solvents has been reported to produce a good yield (76.1%) of pale yellow solid.[3] The ratio of the two solvents may need to be optimized.
Methanol Potentially Suitable. this compound is soluble in methanol.[][6] Its suitability for recrystallization would depend on its solubility at low temperatures. A co-solvent might be necessary.
Chloroform Potentially Suitable for dissolution. The compound is soluble in chloroform.[][6] However, due to its toxicity and high solvent power, it might not be ideal for inducing crystallization unless used as part of a co-solvent system.
Isopropanol, Ethanol, Acetone Requires Screening. These polar solvents may be suitable, but small-scale trials are necessary to determine the solubility profile at different temperatures.
Hexane (B92381), Water Likely Unsuitable as single solvents. Due to the polar nature of the molecule (containing nitrile and aldehyde groups), it is expected to have low solubility in non-polar solvents like hexane and in water. Hexane could potentially be used as an anti-solvent in a co-solvent system.

Experimental Protocols

Protocol 1: Recrystallization from Toluene

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of hot toluene until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from Petroleum Ether / Ethyl Acetate

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold petroleum ether/ethyl acetate solvent mixture for washing the crystals.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The crude material is highly impure, causing a significant depression of the melting point. The boiling point of the solvent may also be too high.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.

    • If oiling out persists, consider using a lower-boiling point solvent or a different solvent system.

Issue 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Once the volume is reduced, allow the solution to cool again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Issue 3: The recrystallized product is still colored (yellowish).

  • Possible Cause: The colored impurity has similar solubility to the product in the chosen solvent.

  • Solution:

    • Perform a second recrystallization.

    • Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the product, reducing the yield.

Issue 4: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used during recrystallization.

    • The product has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • To recover more product from the filtrate, evaporate some of the solvent and cool the solution again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration.

    • When performing hot filtration, ensure the funnel and receiving flask are pre-warmed to prevent premature crystallization.

Mandatory Visualization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary synthetic routes reported in the literature for the preparation of this compound:

A third, less common route starts from o-fluorobenzonitrile and proceeds through a multi-step process of formylation, hydrolysis, and oxidation to avoid the use of highly toxic reagents like cuprous cyanide.[4]

Q2: What are the common byproducts in the cyanation route, and how can they be identified?

The primary byproducts in the cyanation of 3-bromo-4-fluorobenzaldehyde are:

  • Unreacted 3-bromo-4-fluorobenzaldehyde: This is the most common impurity if the reaction does not go to completion. It can be identified by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude product with that of the starting material.

  • Copper salts and complexes: Residual copper salts from the cuprous cyanide reagent can contaminate the product. These are typically insoluble in organic solvents and can be largely removed by filtration.

  • Solvent-related impurities: At high temperatures, the solvent (e.g., NMP) may undergo side reactions, although this is generally a minor issue.

Q3: What are the typical impurities in the oxidation route using PCC?

In the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with PCC, you may encounter the following byproducts:

  • Unreacted 2-fluoro-5-(hydroxymethyl)benzonitrile: Incomplete oxidation will leave the starting material in your product mixture. This can be monitored by TLC or HPLC.

  • 2-Fluoro-5-cyanobenzoic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid. This can be detected by NMR (disappearance of the aldehyde proton signal and appearance of a carboxylic acid proton signal) or by a change in solubility in basic aqueous solutions.

  • Chromium residues: The chromium byproducts from PCC are typically removed by filtration through a pad of silica (B1680970) gel or celite.

Troubleshooting Guides

Issue 1: Low yield in the cyanation reaction.

Possible Cause Troubleshooting Step
Insufficient reaction temperature or time Ensure the reaction is heated to the recommended temperature (e.g., 170°C) and maintained for a sufficient duration (e.g., overnight) with stirring.[1] Monitor the reaction progress by TLC or HPLC.
Poor quality of cuprous cyanide Use fresh, high-purity cuprous cyanide. Impurities or oxidation of the reagent can significantly decrease its reactivity.
Presence of water in the reaction Use anhydrous solvent (NMP) and ensure all glassware is thoroughly dried before use. Water can interfere with the reaction.

Issue 2: Product is contaminated with a colored impurity after the cyanation reaction.

Possible Cause Troubleshooting Step
Residual copper complexes After the reaction, add celite and stir before filtering to help remove fine copper-containing solids.[1][3] Thoroughly wash the organic phase with water during the work-up.[1]
Thermal decomposition of the solvent or product Avoid excessively high temperatures or prolonged reaction times. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Incomplete oxidation or over-oxidation in the PCC reaction.

Possible Cause Troubleshooting Step
Incomplete oxidation (starting material remains) Add the PCC in portions and monitor the reaction by TLC until the starting material is consumed.[2][4] Ensure the PCC is of good quality and the reaction is stirred efficiently.
Over-oxidation to carboxylic acid Avoid prolonged reaction times after the starting material has been consumed. Cooling the reaction in a cold water bath during the addition of PCC can help control the reaction rate.[2]

Issue 4: Difficulty in removing chromium byproducts after PCC oxidation.

Possible Cause Troubleshooting Step
Fine suspension of chromium salts After the reaction is complete, filter the reaction mixture through a pad of celite or silica gel. Rinsing the filter cake with the reaction solvent (e.g., dichloromethane) will help recover the product while leaving the chromium salts behind.[2][4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Cyanation Route Oxidation Route
Starting Material 3-bromo-4-fluorobenzaldehyde2-fluoro-5-(hydroxymethyl)benzonitrile
Reagents Cuprous cyanide (CuCN)Pyridinium chlorochromate (PCC)
Solvent N-methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)
Reported Yield 76.1%[1]65% - 75%[2][4]
Reported Purity (after purification) Not specified, but recrystallization is performed>97% to >98%[2][4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization (from Cyanation Route)

  • After aqueous work-up, dissolve the crude product in a minimal amount of a hot mixture of petroleum ether and ethyl acetate.[1]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the pale yellow solid by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified product under vacuum.

Protocol 2: Purification of this compound by Recrystallization (from Oxidation Route)

  • After filtration to remove chromium salts and removal of the solvent under reduced pressure, dissolve the crude residue in hot toluene.[2][4]

  • Allow the solution to cool to room temperature, which should induce crystallization.

  • If necessary, cool further in an ice bath.

  • Collect the yellow solid by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the product under vacuum to obtain this compound with a purity of >97%.[2][4]

Visualizations

Synthesis_Workflow cluster_0 Cyanation Route cluster_1 Oxidation Route start_cy 3-bromo-4-fluorobenzaldehyde reagent_cy CuCN, NMP, 170°C reaction_cy Reaction Mixture reagent_cy->reaction_cy workup_cy Aqueous Work-up & Filtration reaction_cy->workup_cy byproduct_cy Byproducts: - Unreacted Starting Material - Copper Salts reaction_cy->byproduct_cy crude_cy Crude Product workup_cy->crude_cy purification_cy Recrystallization (Petroleum Ether/Ethyl Acetate) crude_cy->purification_cy final_product_cy This compound purification_cy->final_product_cy start_ox 2-fluoro-5-(hydroxymethyl)benzonitrile reagent_ox PCC, DCM reaction_ox Reaction Mixture reagent_ox->reaction_ox workup_ox Filtration through Celite/Silica reaction_ox->workup_ox byproduct_ox Byproducts: - Unreacted Starting Material - Over-oxidation Product - Chromium Salts reaction_ox->byproduct_ox crude_ox Crude Product workup_ox->crude_ox purification_ox Recrystallization (Toluene) crude_ox->purification_ox final_product_ox This compound purification_ox->final_product_ox

Caption: Workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the preparation of pharmaceuticals such as Olaparib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic routes are reported. The most common starting materials and general approaches include:

  • From 2-Fluorobenzonitrile (B118710): A multi-step process involving an initial reaction with an aldehyde (like paraformaldehyde) and a halide under acidic conditions to form an intermediate, followed by hydrolysis and subsequent oxidation to the final product.[1][4]

  • From 3-Bromo-4-fluorobenzaldehyde (B1265969): A reaction with cuprous cyanide at elevated temperatures.[2][5] This method avoids multiple steps but uses highly toxic reagents.

  • From 2-Fluoro-5-(hydroxymethyl)benzonitrile (B1272633): Oxidation of the hydroxymethyl group to an aldehyde.[5] This is typically the final step in the route starting from 2-fluorobenzonitrile.

Q2: What are the key intermediates in the synthesis starting from 2-fluorobenzonitrile?

A2: The synthesis from 2-fluorobenzonitrile typically proceeds through two main intermediates.[4]

  • Intermediate I: Formed by the reaction of 2-fluorobenzonitrile, an aldehyde, a halide, and a catalyst under acidic conditions.

  • Intermediate II: Obtained after the hydrolysis of Intermediate I. This intermediate is then oxidized to the final product.

Q3: What are the typical yields and purity for the synthesis of this compound?

A3: Yields and purity can vary depending on the synthetic route and optimization of reaction conditions. Reported values are summarized in the table below.

Data Presentation: Comparison of Synthetic Routes

Starting Material(s)Key ReagentsReported YieldReported PurityReference
2-FluorobenzonitrileParaformaldehyde, Concentrated H₂SO₄, NaCl, ZnCl₂; then Na₂CO₃; then TEMPO, NaBr, NaHCO₃, 8% NaOCl75%>98%[1]
3-Bromo-4-fluorobenzaldehydeCuprous cyanide, NMP76.1%Pale yellow solid[2]
2-Fluoro-5-(hydroxymethyl)benzonitrilePyridinium chlorochromate (PCC), Dichloromethane65%>97%[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Final Oxidation Step

Symptoms:

  • HPLC analysis shows a significant amount of the starting material, 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II), remaining after the expected reaction time.

  • The isolated yield of this compound is significantly lower than reported values.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Oxidizing Agent Ensure the correct stoichiometry of the oxidizing agent (e.g., TEMPO/NaOCl or PCC) is used. For the TEMPO-catalyzed oxidation, the gradual addition of sodium hypochlorite (B82951) is crucial.[1] For PCC, ensure it is added in portions to the cooled reaction mixture.[5]
Decomposition of Reagents Use fresh, high-quality oxidizing agents. Sodium hypochlorite solutions can degrade over time. Pyridinium chlorochromate should be handled in a dry environment.
Incorrect Reaction Temperature For the TEMPO-catalyzed oxidation, maintain the temperature at 0-5°C during the addition of sodium hypochlorite.[1] For the PCC oxidation, initially cool the reaction mixture before adding the reagent and then allow it to proceed at room temperature.[5]
Poor Reaction Monitoring Monitor the reaction progress closely using HPLC until the starting material is completely consumed.[1][5] Reaction times can vary, and stopping the reaction prematurely will result in lower yields.
Problem 2: Formation of Impurities and Purification Challenges

Symptoms:

  • The final product shows significant impurities by HPLC or NMR analysis.

  • Difficulty in obtaining a high-purity solid product after recrystallization.

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions During Chloromethylation (Step 1 from 2-Fluorobenzonitrile) Control the reaction temperature (room temperature is specified) and monitor the reaction to avoid prolonged reaction times which might lead to by-products.[1]
Incomplete Hydrolysis (Step 2 from 2-Fluorobenzonitrile) Ensure the hydrolysis step is heated sufficiently (e.g., to 90°C) and monitored by HPLC until the starting intermediate is consumed to less than 3%.[1]
Over-oxidation or Side Reactions in the Final Step Careful control of the addition of the oxidizing agent and temperature is crucial to prevent the formation of over-oxidized products or other side-products.
Ineffective Purification Recrystallization from toluene (B28343) is a reported method for purification.[1][4] If impurities persist, consider alternative solvents or column chromatography for purification. Ensure the crude product is properly washed (e.g., with sodium carbonate solution and brine) and dried before the final purification step.[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Fluorobenzonitrile (Three-Step)

Step 1: Synthesis of Intermediate I

  • In a suitable reaction vessel, add concentrated sulfuric acid (250g), polyoxymethylene (30g), 2-fluorobenzonitrile (60g), sodium chloride (58.5g), and anhydrous zinc chloride (6.8g).[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC until the content of 2-fluorobenzonitrile is less than 5%.[1]

  • Quench the reaction by pouring the mixture into 500g of an ice-water mixture.

  • Extract the aqueous mixture twice with 500ml of dichloromethane.

  • Wash the combined organic layers with sodium carbonate solution and then with brine.

  • Concentrate the organic layer under reduced pressure to obtain crude Intermediate I.[1]

Step 2: Synthesis of Intermediate II (Hydrolysis)

  • To a reaction vessel, add 200ml of water, 20g of sodium carbonate, and the crude Intermediate I obtained in the previous step.[1]

  • Heat the mixture to 90°C with stirring.

  • Monitor the reaction by HPLC until the content of Intermediate I is less than 3%.[1]

  • Extract the reaction mixture three times with 500ml of ethyl acetate (B1210297).

  • Concentrate the combined organic layers under reduced pressure to obtain crude Intermediate II.[1]

Step 3: Synthesis of this compound (Oxidation)

  • In a 1000ml reaction vessel, add 100ml of water, 100ml of dichloromethane, 10.2g of sodium bromide, and 42g of sodium bicarbonate.

  • Add the crude Intermediate II from the previous step.

  • Cool the mixture in an ice bath with stirring.

  • Gradually add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5g) and 8% sodium hypochlorite solution (430g) while maintaining the temperature between 0-5°C.[1]

  • Continue stirring at this temperature for 2-3 hours, monitoring by HPLC until the conversion of Intermediate II is complete.[1]

  • Separate the organic layer and extract the aqueous layer twice with 500ml of dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Recrystallize the residue from toluene to obtain this compound as a light yellow solid.[1]

Protocol 2: Synthesis from 3-Bromo-4-fluorobenzaldehyde
  • In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-methyl-2-pyrrolidone (NMP).[2]

  • Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

  • Heat the mixture to 170°C with stirring overnight.[2]

  • After cooling to room temperature, add diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400mL of water and 500mL of ethyl acetate.

  • Wash the organic phase twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[2]

Visualizations

experimental_workflow start Start: 2-Fluorobenzonitrile step1 Step 1: Chloromethylation (paraformaldehyde, H2SO4, NaCl, ZnCl2) start->step1 intermediate1 Intermediate I step1->intermediate1 step2 Step 2: Hydrolysis (Na2CO3, 90°C) intermediate1->step2 intermediate2 Intermediate II (2-Fluoro-5-(hydroxymethyl)benzonitrile) step2->intermediate2 step3 Step 3: Oxidation (TEMPO, NaOCl, 0-5°C) intermediate2->step3 product Final Product: This compound step3->product purification Purification (Recrystallization from Toluene) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time (with HPLC monitoring) start->check_time reagents_ok Reagents OK? check_reagents->reagents_ok temp_ok Temperature Correct? check_temp->temp_ok time_ok Reaction Complete? check_time->time_ok reagents_ok->check_temp Yes solution1 Use fresh reagents & re-calculate stoichiometry reagents_ok->solution1 No temp_ok->check_time Yes solution2 Adjust temperature control (e.g., ice bath) temp_ok->solution2 No solution3 Continue reaction and monitoring time_ok->solution3 No proceed Proceed to Workup & Purification time_ok->proceed Yes

References

Technical Support Center: Synthesis of PARP Inhibitors using 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PARP inhibitors utilizing the key intermediate, 2-Fluoro-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two main synthetic routes for this compound. The traditional two-step method starts from 4-fluorobenzaldehyde (B137897) and involves bromination followed by a cyanation reaction. However, this method utilizes highly toxic and corrosive reagents like liquid bromine, fuming sulfuric acid, and cuprous cyanide, posing significant safety and environmental challenges.[1] A more recent and safer three-step approach begins with 2-fluorobenzonitrile (B118710) and proceeds through chloromethylation, hydrolysis, and subsequent oxidation to yield the final product, avoiding the use of highly toxic reagents.[1][2]

Q2: How can I avoid the use of highly toxic reagents like cuprous cyanide in the synthesis of this compound?

A2: To avoid highly toxic reagents, it is recommended to follow a synthetic pathway that does not involve traditional cyanation and bromination steps. A preferred alternative is a three-step synthesis starting from 2-fluorobenzonitrile.[2] This method involves:

  • Reaction of o-fluorobenzonitrile with an aldehyde and a halide under acidic conditions.

  • Hydrolysis of the resulting intermediate.

  • Oxidation of the second intermediate to obtain this compound. This route is advantageous due to its milder reaction conditions and avoidance of extremely toxic substances like liquid bromine and cuprous cyanide.[2]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][5] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[4]

Troubleshooting Guide

Q4: My reaction to form this compound is not going to completion. How can I monitor the reaction progress effectively?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the reaction.[2][6] You should monitor the reaction until the starting material is consumed to a desired level, for example, less than 5% remaining.[1][2] This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or harsh conditions.

Q5: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can be attributed to several factors depending on the synthetic route. In the three-step synthesis from 2-fluorobenzonitrile, incomplete reactions or suboptimal conditions in any of the steps (chloromethylation, hydrolysis, or oxidation) can lead to a lower overall yield. To improve the yield, ensure precise control over reaction parameters such as temperature, reaction time, and reagent stoichiometry as detailed in the experimental protocols. For the oxidation step, for instance, maintaining the temperature between 0-5°C during the addition of the oxidizing agent is critical for achieving a good yield.[1]

For older methods involving cyanation, the high temperatures required can lead to degradation and side product formation. Exploring modern palladium-catalyzed cyanation reactions with less toxic cyanide sources like potassium hexacyanoferrate(II) could be a viable alternative to improve yield and safety.

Q6: I am observing significant impurities in my final product. What are the likely side products and how can I purify this compound?

A6: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. In the three-step synthesis, residual intermediates from the chloromethylation or hydrolysis steps can be present. Over-oxidation in the final step could also lead to the formation of the corresponding carboxylic acid.

The most effective method for purification is recrystallization. Toluene (B28343) is a commonly used and effective solvent for recrystallizing this compound to obtain a light yellow solid with high purity (>98%).[1][2]

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound from 2-Fluorobenzonitrile[1][2]

Step 1: Synthesis of Intermediate I

  • In a 500ml flask, add concentrated sulfuric acid (250g), polyoxymethylene (30g), 2-fluorobenzonitrile (60g), sodium chloride (58.5g), and anhydrous zinc chloride (6.8g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using HPLC until the content of the starting material is less than 5%.

  • Quench the reaction by pouring the mixture into 500g of an ice-water mixture.

  • Extract the mixture twice with 500ml of dichloromethane.

  • Wash the combined organic layers with sodium carbonate solution and brine.

  • Concentrate the organic layer under reduced pressure to obtain crude intermediate I.

Step 2: Synthesis of Intermediate II

  • In a 500ml flask, add 200ml of water, 20g of sodium carbonate, and the crude intermediate I from the previous step.

  • Heat the mixture to 90°C and stir.

  • Monitor the reaction by HPLC until the content of intermediate I is less than 3%.

  • Extract the reaction mixture three times with 500ml of ethyl acetate.

  • Concentrate the combined organic layers under reduced pressure to obtain crude intermediate II.

Step 3: Synthesis of this compound

  • In a 1000ml flask, add 100ml of water, 100ml of dichloromethane, 10.2g of sodium bromide, and 42g of sodium bicarbonate.

  • Add the crude intermediate II.

  • Stir the mixture in an ice bath and gradually add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5g) and 8% sodium hypochlorite (B82951) solution (430g) at 0-5°C.

  • Maintain the reaction temperature for 2-3 hours, monitoring by HPLC until complete conversion of intermediate II.

  • Separate the organic layer and extract the aqueous layer twice with 500ml of dichloromethane.

  • Combine the organic layers, remove the solvent under reduced pressure.

  • Recrystallize the residue with toluene to obtain this compound as a light yellow solid.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureTraditional Two-Step RouteModern Three-Step Route
Starting Material 4-Fluorobenzaldehyde2-Fluorobenzonitrile
Key Reagents Liquid bromine, Fuming sulfuric acid, Cuprous cyanidePolyoxymethylene, Sodium chloride, Zinc chloride, Sodium hypochlorite, TEMPO
Toxicity Profile High (uses highly toxic and corrosive reagents)Low (avoids extremely toxic reagents)
Typical Yield ~76%~75%
Purity Not consistently reported>98% (after recrystallization)[1][2]
Reaction Conditions High temperatures for cyanationMilder conditions, with the final oxidation step at 0-5°C

Visualizations

experimental_workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Oxidation start1 2-Fluorobenzonitrile reagents1 Conc. H2SO4, (CH2O)n, NaCl, ZnCl2 reaction1 Stir at RT Monitor by HPLC reagents1->reaction1 workup1 Quench (Ice/Water) DCM Extraction Wash (Na2CO3, Brine) reaction1->workup1 intermediate1 Crude Intermediate I workup1->intermediate1 reagents2 H2O, Na2CO3 intermediate1->reagents2 reaction2 Heat to 90°C Monitor by HPLC reagents2->reaction2 workup2 EtOAc Extraction Concentrate reaction2->workup2 intermediate2 Crude Intermediate II workup2->intermediate2 reagents3 H2O, DCM, NaBr, NaHCO3, TEMPO, NaOCl intermediate2->reagents3 reaction3 Stir at 0-5°C Monitor by HPLC reagents3->reaction3 workup3 Separate Layers DCM Extraction Concentrate reaction3->workup3 purification Recrystallize from Toluene workup3->purification product This compound purification->product

Caption: Experimental workflow for the three-step synthesis of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield impurities Product Impurities start->impurities incomplete_reaction Incomplete Reaction start->incomplete_reaction check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions recrystallize Recrystallize Product (e.g., from Toluene) impurities->recrystallize monitor_hplc Monitor Reaction by HPLC More Frequently incomplete_reaction->monitor_hplc optimize Optimize Reagent Addition and Temperature Control check_conditions->optimize alternative_reagents Consider Alternative Reagents/ Catalysts optimize->alternative_reagents solution Improved Synthesis Outcome alternative_reagents->solution chromatography Consider Column Chromatography recrystallize->chromatography chromatography->solution extend_time Extend Reaction Time monitor_hplc->extend_time check_reagent_quality Check Reagent Quality and Purity extend_time->check_reagent_quality check_reagent_quality->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on synthesizing 2-Fluoro-5-formylbenzonitrile while avoiding toxic reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative, greener synthetic routes.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, with a focus on modern, less hazardous methods.

Frequently Asked Questions (FAQs):

Q1: What are the main toxic reagents to avoid in the synthesis of this compound?

A1: Traditional synthesis routes for this compound and similar molecules often employ highly toxic and environmentally hazardous reagents. These include:

  • Cyanide Salts: Highly toxic reagents like cuprous cyanide (CuCN) have been used for cyanation reactions.[1][2]

  • Strong Acids and Brominating Agents: Reagents such as fuming sulfuric acid and liquid bromine are corrosive and hazardous.[3]

  • Toxic Solvents: Solvents like carbon tetrachloride, which is toxic and damages the ozone layer, have been used in older protocols.[3]

  • Carbon Monoxide (CO) Gas: Direct formylation using CO gas requires high pressure and involves a highly toxic gas.[4][5]

Q2: What are the recommended safer, alternative synthesis strategies?

A2: Current research focuses on palladium-catalyzed formylation reactions and multi-step syntheses that utilize less hazardous materials. Key alternatives include:

  • Palladium-Catalyzed Formylation of Aryl Halides: This approach uses a suitable aryl halide precursor and a formylating agent in the presence of a palladium catalyst. This method avoids the use of highly toxic CO gas.[4][6][7]

  • Multi-step Synthesis from o-Fluorobenzonitrile: A patented method describes a three-step process starting from o-fluorobenzonitrile that reportedly avoids high temperatures, high pressures, and highly toxic reagents.[3]

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Palladium-Catalyzed Formylation 1. Catalyst inefficiency or degradation. 2. Suboptimal reaction conditions (temperature, solvent, base). 3. Impure starting materials. 4. Presence of water in the reaction mixture.[5]1. Use a high-quality palladium catalyst and ligand (e.g., JohnPhos has been shown to be effective).[6] 2. Optimize reaction conditions. For example, in one reported method, lowering the temperature to 65°C and using 3 equivalents of Et3SiH improved yields.[6] DMF is often the solvent of choice.[6][8] 3. Ensure starting materials are pure and dry. 4. Use anhydrous solvents and reagents to avoid the formation of carboxylic acid byproducts.[5]
Formation of Side Products 1. Carboxylic Acid Formation: Contamination with water in formylation reactions.[5] 2. Reduction of Aryl Halide: In some palladium-catalyzed systems, the starting material may be reduced instead of formylated.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. The choice of hydride source can influence side reactions. For instance, using HCOOK or HCOONH4 can sometimes lead to a significant amount of the reduction product.[5]
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of closely related impurities.1. Monitor the reaction progress using techniques like HPLC or TLC to ensure complete conversion.[1][3] 2. Purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent such as toluene.[3][8]
Poor Reaction Selectivity In older bromination/hydrolysis routes, poor selectivity can be an issue.[3]Employing modern, more selective synthetic strategies such as palladium-catalyzed cross-coupling reactions is highly recommended to avoid selectivity issues.

Alternative Synthesis Protocols

Below are detailed experimental protocols for synthesizing this compound using methods that avoid highly toxic reagents.

Method 1: Palladium-Catalyzed Formylation of 2-Fluoro-5-bromobenzonitrile

This method is based on the palladium-catalyzed formylation of an aryl halide using tert-butyl isocyanide as the formyl source and triethylsilane (Et3SiH) as a hydride donor. This approach offers mild reaction conditions and avoids the use of toxic CO gas.[4][6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-fluoro-5-bromobenzonitrile (1 equivalent), a palladium catalyst such as Pd(OAc)2 (typically 2-5 mol%), and a suitable ligand like JohnPhos (typically 4-10 mol%).

  • Addition of Reagents: Add a base, for example, Na2CO3 (2 equivalents), followed by the solvent, dimethylformamide (DMF).

  • Reactant Addition: Add tert-butyl isocyanide (1.2-1.5 equivalents) and triethylsilane (Et3SiH) (3 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 65°C and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary for Palladium-Catalyzed Formylation:

ParameterValue/ConditionReference
Starting Material Aryl Halide[6]
Catalyst Palladium-based[6][7]
Formyl Source tert-Butyl Isocyanide[6][7]
Hydride Source Et3SiH or Formate (B1220265) Salts[6][7]
Solvent DMF[6]
Base Na2CO3[6]
Temperature 65°C[6]
Reported Yield Up to 92%[6]
Method 2: Multi-step Synthesis from o-Fluorobenzonitrile

This patented three-step synthesis avoids many of the highly toxic reagents used in other routes.[3]

Experimental Protocol:

  • Step 1: Synthesis of Intermediate I: React o-fluorobenzonitrile with an aldehyde and a halide in the presence of a catalyst under acidic conditions.

  • Step 2: Hydrolysis to Intermediate II: Hydrolyze Intermediate I to obtain Intermediate II.

  • Step 3: Oxidation to this compound: Oxidize Intermediate II to the final product. A specific example uses pyridinium (B92312) chlorochromate (PCC) for this step, though other modern, less toxic oxidizing agents could be explored. The crude product is then purified by recrystallization from toluene.

Quantitative Data Summary for Multi-step Synthesis:

ParameterValue/ConditionReference
Starting Material o-Fluorobenzonitrile[3]
Final Step Oxidant Pyridinium Chlorochromate[1][3]
Purification Recrystallization from Toluene[3]
Reported Purity >97%[1][3]
Reported Yield 65-75%[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

cluster_0 Palladium-Catalyzed Formylation A 2-Fluoro-5-bromobenzonitrile D Reaction in DMF at 65°C A->D B Pd Catalyst, Ligand, Base B->D C tert-Butyl Isocyanide, Et3SiH C->D E Work-up & Purification D->E F This compound E->F

Caption: Workflow for Palladium-Catalyzed Synthesis.

cluster_1 Multi-step Synthesis G o-Fluorobenzonitrile H Step 1: Reaction with Aldehyde/Halide G->H I Intermediate I H->I J Step 2: Hydrolysis I->J K Intermediate II J->K L Step 3: Oxidation K->L M Purification (Recrystallization) L->M N This compound M->N

Caption: Workflow for Multi-step Synthesis Route.

References

Technical Support Center: HPLC Monitoring of 2-Fluoro-5-formylbenzonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 2-Fluoro-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring the conversion of a starting material to this compound?

A common starting point for analyzing aromatic nitriles is reversed-phase HPLC. A typical setup would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape.

Q2: My peaks are tailing. What are the common causes and solutions?

Peak tailing for polar aromatic compounds like this compound is often due to secondary interactions with the silica (B1680970) stationary phase. Here are some common causes and solutions:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica backbone can interact with the polar functional groups of your analyte.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.

  • Mobile Phase pH: An inappropriate pH can lead to the ionization of the analyte, causing tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Q3: I am not getting good separation between my starting material and this compound. What can I do?

Improving separation, or resolution, can be achieved by several adjustments:

  • Modify the Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the retention characteristics of ionizable compounds.

  • Consider a Different Column: If modifications to the mobile phase are ineffective, a column with a different stationary phase chemistry, such as a phenyl-hexyl or a fluorinated phase, may provide the necessary selectivity.

Q4: How can I identify the peaks in my chromatogram corresponding to the starting material, product, and impurities?

The most reliable method for peak identification is to inject pure standards of your starting material and this compound separately. Any other peaks observed in the reaction mixture chromatogram are likely impurities or by-products. If standards are not available for suspected impurities, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass information and aid in identification.

Experimental Protocols

Representative HPLC Method for Reaction Monitoring

This method is a general guideline and may require optimization for specific reaction mixtures. It is based on common practices for the analysis of related pharmaceutical intermediates.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
Sample Preparation Protocol
  • Quench Reaction: At your desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute: Quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the sample diluent (Acetonitrile/Water 50:50). This will stop the reaction and prepare the sample for analysis.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Inject: Inject the filtered sample into the HPLC system.

Troubleshooting Guides

Issue 1: High Backpressure

High backpressure can indicate a blockage in the system.

Caption: Troubleshooting workflow for high HPLC backpressure.

Issue 2: No Peaks or Very Small Peaks

This issue can arise from problems with the sample, injector, or detector.

Caption: Troubleshooting workflow for the absence of expected peaks.

Data Presentation

Hypothetical Retention Time Data

The following table provides an example of how to present retention time data for monitoring a reaction. Actual retention times will vary based on the specific HPLC method.

CompoundExpected Retention Time (min)
3-Bromo-4-fluorobenzaldehyde (Starting Material)8.5
This compound (Product)6.2
Unidentified Impurity 14.1
Unidentified Impurity 27.8
Reaction Progress Monitoring

This table illustrates how to track the progress of the reaction over time by monitoring the peak areas of the starting material and product.

Time Point (hours)Starting Material Peak Area (%)Product Peak Area (%)
098.50.5
175.223.8
248.950.1
415.683.4
6< 1.098.2

Troubleshooting low conversion rates in 2-Fluoro-5-formylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing a low conversion rate in my reaction involving the aldehyde group of this compound. What are the common causes?

Low conversion rates in reactions targeting the aldehyde functionality can stem from several factors. The primary areas to investigate are reagent quality, reaction conditions, and the inherent reactivity of the substrate.

  • Reagent Purity: Ensure all reagents, especially the reaction partner with the aldehyde, are of high purity and anhydrous if the reaction is moisture-sensitive (e.g., Grignard or Wittig reactions).[1][2] Impurities can lead to side reactions or inhibit the desired transformation. The this compound itself should be of high purity (>97%).[3]

  • Reaction Conditions:

    • Temperature: Aldehyde reactions can be sensitive to temperature. Too low a temperature may lead to slow reaction rates, while excessively high temperatures can cause decomposition of starting materials or products.[4]

    • Solvent: Use a dry, appropriate solvent. Protic impurities in the solvent can quench organometallic reagents or other strong bases.

    • Atmosphere: For oxygen- or moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Substrate Reactivity: Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene (B151609) ring.[5] However, the presence of the electron-withdrawing nitrile and fluoro groups in this compound should enhance the electrophilicity of the aldehyde carbon.

Q2: My reaction is targeting the nitrile group, but the yield is poor. What should I investigate?

The nitrile group is generally less reactive than the aldehyde. Low yields in nitrile transformations can be attributed to harsh reaction conditions or steric hindrance.

  • Reaction Conditions:

    • Hydrolysis: Hydrolysis of nitriles to carboxylic acids or amides often requires harsh conditions (strong acid or base and high temperatures).[6][7] Incomplete hydrolysis is common if conditions are not sufficiently forcing. To stop at the amide stage, milder conditions are required, which can be challenging to optimize.[6][7]

    • Reduction: Reduction of nitriles to primary amines typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] Insufficient reducing agent or non-optimal temperatures can lead to incomplete reaction. Selective reduction to the aldehyde is possible with specific reagents like DIBAL-H, but over-reduction is a common side reaction.[7]

  • Steric Hindrance: The ortho-fluoro group may provide some steric hindrance to the approaching nucleophile or reagent, potentially slowing down the reaction rate.

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the fluorine atom, but the reaction is not proceeding as expected. Why might this be?

While the fluorine atom is activated towards SNAr by the ortho-nitrile and para-formyl groups, several factors can still lead to low yields.

  • Nucleophile Reactivity: The chosen nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically required for SNAr reactions to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.[9]

  • Temperature: While heating is often necessary to overcome the activation energy, excessive temperatures can lead to decomposition of the starting material or product.[9]

  • Leaving Group Ability: In the context of SNAr, fluoride (B91410) is a good leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step.[10][11]

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The presence of three reactive sites (aldehyde, nitrile, and the C-F bond) can lead to competing reactions.

  • Competing Reactions at Aldehyde and Nitrile: In reactions with strong nucleophiles or reducing agents, both the aldehyde and nitrile groups can react. Selective reaction at one site requires careful choice of reagents and conditions. For example, sodium borohydride (B1222165) will typically reduce the aldehyde much faster than the nitrile.

  • Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) if it does not have any alpha-hydrogens, which is the case for this compound.[5]

  • Polymerization/Decomposition: Aromatic aldehydes can be prone to polymerization or decomposition under strongly acidic or basic conditions, or at high temperatures.[12]

Q5: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting material and the appearance of the product.[12][13] However, aromatic aldehydes and their corresponding nitriles can sometimes have similar Rf values, making differentiation challenging.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more accurate quantitative information on the conversion of the starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy can be powerful tools for reaction monitoring.[15][16] The disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) or changes in the fluorine signal can be tracked over time.

Data Presentation

Table 1: General Effects of Substituents on the Reactivity of Aromatic Aldehydes in Nucleophilic Addition Reactions.

Substituent PositionElectronic EffectExpected Effect on Aldehyde ReactivityRationale
Ortho/Para to AldehydeElectron-Withdrawing (e.g., -NO₂, -CN)Increased ReactivityEnhances the electrophilicity of the carbonyl carbon.[5]
Ortho/Para to AldehydeElectron-Donating (e.g., -OCH₃, -CH₃)Decreased ReactivityReduces the electrophilicity of the carbonyl carbon through resonance.[5]
Meta to AldehydeElectron-Withdrawing (e.g., -NO₂, -CN)Slightly Increased ReactivityInductive effect enhances electrophilicity, but resonance stabilization of the transition state is less pronounced.
Meta to AldehydeElectron-Donating (e.g., -OCH₃, -CH₃)Slightly Decreased ReactivityInductive effect slightly reduces electrophilicity.

Note: For this compound, the ortho-fluoro and meta-cyano groups are both electron-withdrawing, which should increase the reactivity of the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction of this compound by TLC

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica (B1680970) gel TLC plate.

  • Spot the Plate:

    • Spot a dilute solution of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate) on the baseline.

    • Spot a co-spot of the starting material and the reaction mixture.

    • Spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the Plate: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analyze the Results: Compare the spots of the starting material and the reaction mixture to determine the extent of conversion. The appearance of new spots indicates product formation.

Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and a polar aprotic solvent (e.g., anhydrous DMSO).

  • Reagent Addition: Add the nucleophile (1.1-2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into water or an appropriate aqueous solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_purity Check Reagent Purity & Integrity start->reagent_purity reaction_conditions Evaluate Reaction Conditions (Temperature, Solvent, Time) start->reaction_conditions substrate_reactivity Assess Substrate Reactivity (Electronic & Steric Effects) start->substrate_reactivity side_reactions Investigate Potential Side Reactions start->side_reactions impure_reagents Purify/Replace Reagents reagent_purity->impure_reagents optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions modify_strategy Modify Synthetic Strategy (e.g., different catalyst, protecting groups) substrate_reactivity->modify_strategy isolate_byproducts Isolate and Characterize Byproducts side_reactions->isolate_byproducts end Improved Conversion Rate impure_reagents->end optimize_conditions->end modify_strategy->end isolate_byproducts->modify_strategy

Caption: A logical workflow for troubleshooting low conversion rates.

Reactivity_Profile molecule This compound Aldehyde (-CHO) Nitrile (-CN) Fluoro (-F) aldehyde_reactions Aldehyde Reactions - Nucleophilic Addition - Wittig Reaction - Grignard Reaction - Reduction (e.g., NaBH₄) - Oxidation molecule:f0->aldehyde_reactions nitrile_reactions Nitrile Reactions - Hydrolysis (Acidic/Basic) - Reduction (e.g., LiAlH₄) - Grignard Reaction molecule:f1->nitrile_reactions snar_reactions SNAr Reaction - Nucleophilic displacement of -F molecule:f2->snar_reactions

Caption: Reactivity sites of this compound.

References

Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help manage reaction temperatures and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

Q2: What is the optimal reaction temperature for the cyanation of 3-bromo-4-fluorobenzaldehyde?

A2: The recommended reaction temperature for the cyanation of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide is 170°C.[1][2] This high temperature is necessary to drive the reaction to completion.

Q3: Are there methods to lower the reaction temperature for the Rosenmund-von Braun reaction?

A3: Yes, modifications to the classical Rosenmund-von Braun reaction have been developed to allow for lower reaction temperatures. These include the use of ligands, such as picolinamides, which can facilitate the reaction at temperatures between 100-120°C. Another approach is a copper-catalyzed domino halogen exchange-cyanation, which can also proceed at milder temperatures.

Q4: What is the recommended temperature for the PCC oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile?

A4: The oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with pyridinium chlorochromate (PCC) is typically carried out at room temperature (around 20°C).[3] It is crucial to maintain this temperature to ensure selective oxidation to the aldehyde and minimize side reactions.

Q5: Is the PCC oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile exothermic?

Troubleshooting Guides

Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
Issue Possible Cause Troubleshooting Steps
Low or no product yield Reaction temperature too low: The Rosenmund-von Braun reaction requires high thermal energy to proceed efficiently.- Ensure the reaction mixture reaches and is maintained at 170°C. - Use a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) to achieve the required temperature.[1][2] - Consider using a sealed reaction vessel to prevent solvent evaporation and maintain a constant temperature.
Insufficient reaction time: The reaction may not have reached completion.- The reaction is typically run overnight. Ensure a sufficient reaction time for complete conversion.[2]
Poor quality of cuprous cyanide: The reagent may have degraded.- Use fresh, high-purity cuprous cyanide.
Low product purity Side reactions due to excessive temperature: Temperatures significantly above 170°C can lead to the formation of byproducts and decomposition.- Carefully monitor and control the reaction temperature. Avoid overheating.
Difficult purification: High-boiling point solvents and excess copper salts can complicate product isolation.[5]- After the reaction, add diatomaceous earth to aid in the filtration of solid byproducts.[2] - Perform a thorough aqueous workup to remove the solvent and copper salts. - Recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate (B1210297), is recommended for final purification.[2]
Route 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with PCC
Issue Possible Cause Troubleshooting Steps
Low or no product yield Incomplete reaction: The amount of PCC may be insufficient, or the reaction time may be too short.- Use a slight excess of PCC to ensure complete conversion of the starting material. - Monitor the reaction progress by a suitable analytical method like HPLC or TLC.[3]
Degraded PCC: Pyridinium chlorochromate can be sensitive to moisture.- Use freshly opened or properly stored PCC.
Formation of carboxylic acid byproduct Presence of water: PCC can over-oxidize the aldehyde to a carboxylic acid in the presence of water.- Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent, such as dichloromethane. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Difficult product isolation (tarry residue) Precipitation of chromium salts: The reduced chromium byproducts can form a viscous residue that complicates workup.- Add an inert solid support like Celite or powdered molecular sieves to the reaction mixture before adding PCC. This will help to adsorb the chromium salts and facilitate their removal by filtration.
Reaction temperature increases significantly upon PCC addition Exothermic reaction: The oxidation is likely exothermic.- Add the PCC in small portions to the cooled solution of the alcohol.[3] - Use an ice-water bath to maintain the reaction temperature at or near room temperature during the addition.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

Parameter Route 1: Cyanation Route 2: Oxidation
Starting Material 3-bromo-4-fluorobenzaldehyde2-fluoro-5-(hydroxymethyl)benzonitrile
Reagent Cuprous Cyanide (CuCN)Pyridinium Chlorochromate (PCC)
Solvent N-Methyl-2-pyrrolidone (NMP)Dichloromethane (CH2Cl2)
Reaction Temperature 170°C[1][2]Room Temperature (~20°C)[3]
Yield 76.1%[2]65%[3][4]
Purity Not specified, requires recrystallization>97% (after recrystallization)[3][4]

Experimental Protocols

Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde [2]

  • In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

  • Heat the mixture to 170°C with stirring and maintain for at least 12 hours (overnight).

  • After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400mL of water and 500mL of ethyl acetate.

  • Separate the organic phase and wash it twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain this compound as a pale yellow solid.

Route 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with PCC [3]

  • In a 1000mL flask, dissolve 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile in 500mL of dichloromethane.

  • Cool the flask in a cold water bath with stirring.

  • Add 200g of pyridinium chlorochromate (PCC) in portions, ensuring the temperature is maintained at room temperature.

  • Continue stirring at room temperature and monitor the reaction by HPLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite, and wash the filter cake with 200mL of dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue from toluene (B28343) to obtain this compound as a yellow solid.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Route 1: Cyanation cluster_1 Route 2: Oxidation 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde 2-Fluoro-5-formylbenzonitrile_1 This compound 3-bromo-4-fluorobenzaldehyde->2-Fluoro-5-formylbenzonitrile_1 CuCN, NMP, 170°C CuCN, NMP CuCN, NMP 170C 170C 2-fluoro-5-(hydroxymethyl)benzonitrile 2-fluoro-5-(hydroxymethyl)benzonitrile 2-Fluoro-5-formylbenzonitrile_2 This compound 2-fluoro-5-(hydroxymethyl)benzonitrile->2-Fluoro-5-formylbenzonitrile_2 PCC, CH2Cl2, Room Temp. PCC, CH2Cl2 PCC, CH2Cl2 Room_Temp Room_Temp

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suboptimal Yield start Suboptimal Yield Observed check_reaction Which reaction? start->check_reaction rosenmund Cyanation Route check_reaction->rosenmund Cyanation pcc Oxidation Route check_reaction->pcc Oxidation rosenmund_temp Check Temperature (170°C) rosenmund->rosenmund_temp pcc_temp Check Temperature (Room Temp with Cooling) pcc->pcc_temp rosenmund_reagents Check Reagent Quality (CuCN) rosenmund_temp->rosenmund_reagents Correct adjust_rosenmund_temp Adjust Heating rosenmund_temp->adjust_rosenmund_temp Incorrect replace_rosenmund_reagents Use Fresh Reagents rosenmund_reagents->replace_rosenmund_reagents Poor end Re-run Experiment rosenmund_reagents->end Good pcc_reagents Check Reagent Quality (PCC, anhydrous solvent) pcc_temp->pcc_reagents Correct adjust_pcc_temp Improve Cooling pcc_temp->adjust_pcc_temp Incorrect replace_pcc_reagents Use Fresh Reagents/ Dry Solvent pcc_reagents->replace_pcc_reagents Poor/Wet pcc_reagents->end Good/Dry adjust_rosenmund_temp->end replace_rosenmund_reagents->end adjust_pcc_temp->end replace_pcc_reagents->end

Caption: Troubleshooting workflow for low yield.

Temp_vs_Outcome Temperature vs. Reaction Outcome cluster_0 Cyanation Route cluster_1 Oxidation Route temp_low_c < 170°C outcome_low_c Low Conversion/ Low Yield temp_low_c->outcome_low_c temp_opt_c 170°C outcome_opt_c Optimal Yield temp_opt_c->outcome_opt_c temp_high_c > 170°C outcome_high_c Increased Side Products/ Decomposition temp_high_c->outcome_high_c temp_low_o < Room Temp. outcome_low_o Slow Reaction Rate temp_low_o->outcome_low_o temp_opt_o Room Temp. outcome_opt_o Optimal Yield and Selectivity temp_opt_o->outcome_opt_o temp_high_o > Room Temp. outcome_high_o Potential for Side Reactions/ Over-oxidation temp_high_o->outcome_high_o

Caption: Relationship between temperature and reaction outcome.

References

Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-formylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Overview & Experimental Protocols

The synthesis of this compound is a critical step in the production of various pharmaceutical compounds. Two primary synthetic routes are commonly employed, each with its own set of experimental parameters and potential challenges.

Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile (B118710)

This pathway involves the formylation of 2-fluorobenzonitrile via an intermediate, followed by hydrolysis and subsequent oxidation.

Experimental Protocol:

  • Step 1: Synthesis of Intermediate I: In a suitable reaction vessel, 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source (e.g., sodium chloride) in the presence of a catalyst (e.g., anhydrous zinc chloride) and a strong acid like concentrated sulfuric acid. The reaction is typically stirred at room temperature and monitored by HPLC until the starting material is consumed. The reaction mixture is then quenched with an ice-water mixture and the product is extracted with dichloromethane (B109758). The organic layer is washed, dried, and concentrated to yield the crude intermediate.

  • Step 2: Hydrolysis to Intermediate II: The crude intermediate from Step 1 is hydrolyzed using an aqueous base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) with heating. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with a suitable organic solvent such as ethyl acetate (B1210297). The combined organic extracts are then concentrated to obtain the crude intermediate II.

  • Step 3: Oxidation to this compound: The crude intermediate II is dissolved in dichloromethane and oxidized to the final product using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The final product is then purified by recrystallization from a solvent such as toluene.[1][2]

Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This route involves a direct cyanation of a brominated benzaldehyde (B42025) derivative.

Experimental Protocol:

In a reaction flask, 3-bromo-4-fluorobenzaldehyde is dissolved in N-Methyl-2-pyrrolidone (NMP). Cuprous cyanide is then added, and the mixture is heated to a high temperature (e.g., 170°C) and stirred overnight. After cooling, the reaction mixture is filtered. The filtrate is then diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization from a mixed solvent system like petroleum ether and ethyl acetate to yield this compound.[3][4][5]

II. Data Presentation: Solvent Effects and Yields

The choice of solvent can significantly impact the yield and purity of the final product. Below is a summary of reported yields for the described synthetic routes.

Synthetic Route Key Reaction Step Solvent Reported Yield (%) Purity (%)
Route 1 Oxidation of Intermediate IIDichloromethane65 - 75>97 - >98
Route 2 CyanationN-Methyl-2-pyrrolidone (NMP)76.1Not Specified

III. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile

FAQs:

  • Q1: The oxidation of Intermediate II with PCC is sluggish or incomplete. What could be the cause?

    • A1: Incomplete reactions can be due to several factors. Ensure that the PCC is fresh and has been stored under anhydrous conditions. The reaction should be performed in a dry solvent, as the presence of water can interfere with the oxidation.[6] The formation of a tar-like residue during the reaction can also inhibit the process; adding an inert material like Celite can help to disperse the reagent and prevent this.[3][6]

  • Q2: I am observing over-oxidation to the carboxylic acid during the final oxidation step. How can I prevent this?

    • A2: Over-oxidation is a known side reaction, especially with stronger oxidizing agents or certain solvents. Pyridinium chlorochromate (PCC) is generally selective for the oxidation of primary alcohols to aldehydes.[7] However, using a solvent like Dimethylformamide (DMF) with PCC can promote over-oxidation to the carboxylic acid.[1] Sticking to dichloromethane as the solvent is recommended to minimize this side product.

  • Q3: During workup of the oxidation step, a viscous, tar-like material forms. How should I handle this?

    • A3: The formation of a viscous residue is common in PCC oxidations.[3] To facilitate product isolation, it is recommended to add an adsorbent like Celite or silica (B1680970) gel to the reaction mixture. This will help to adsorb the chromium byproducts and make filtration easier.

Troubleshooting Flowchart: PCC Oxidation Issues

G Troubleshooting PCC Oxidation start Problem: Low Yield or Incomplete Oxidation check_reagent Is the PCC old or clumpy? start->check_reagent check_solvent Is the solvent (DCM) anhydrous? check_reagent->check_solvent No solution_reagent Use fresh, dry PCC. check_reagent->solution_reagent Yes check_residue Is a tar-like residue forming? check_solvent->check_residue Yes solution_solvent Use anhydrous DCM. check_solvent->solution_solvent No solution_residue Add Celite or silica gel to the reaction mixture. check_residue->solution_residue Yes end_node Improved Reaction check_residue->end_node No solution_reagent->end_node solution_solvent->end_node solution_residue->end_node

Caption: Troubleshooting workflow for PCC oxidation.

Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde

FAQs:

  • Q1: The cyanation reaction with cuprous cyanide is not proceeding to completion. What are the possible reasons?

    • A1: Cyanation reactions, particularly nucleophilic aromatic substitutions, are sensitive to reaction conditions. The high temperature required for this reaction is crucial for activating the aryl bromide. Ensure the reaction temperature is maintained consistently. The solvent, NMP, should be anhydrous, as water can react with the reagents. The purity of the cuprous cyanide is also important for reactivity.

  • Q2: Are there any safety concerns with using NMP as a solvent at high temperatures?

    • A2: Yes, N-Methyl-2-pyrrolidone (NMP) is a dipolar aprotic solvent that is effective for this type of reaction, but it is also a reproductive toxin and has associated health risks.[8] It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment. Alternative dipolar aprotic solvents like DMSO or DMF could be considered, but they also have their own safety profiles that need to be evaluated.

  • Q3: My product oils out during recrystallization from petroleum ether/ethyl acetate. What should I do?

    • A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this, you can try several approaches:

      • Use a larger volume of solvent: This can keep the product dissolved until the solution cools to a lower temperature.

      • Cool the solution more slowly: Slow cooling promotes the formation of crystals rather than an oil.

      • Adjust the solvent system: Change the ratio of petroleum ether to ethyl acetate. A slightly more polar solvent system (more ethyl acetate) might be necessary.

      • Scratch the inside of the flask: This can provide a nucleation site for crystal growth.

Troubleshooting Flowchart: Recrystallization Issues

G Troubleshooting Recrystallization start Problem: Product Oils Out check_cooling Is cooling too rapid? start->check_cooling check_solvent_vol Is solvent volume sufficient? check_cooling->check_solvent_vol No solution_cooling Allow slow cooling to room temp before refrigeration. check_cooling->solution_cooling Yes check_solvent_comp Is solvent composition optimal? check_solvent_vol->check_solvent_comp Yes solution_solvent_vol Add more solvent to the hot solution. check_solvent_vol->solution_solvent_vol No solution_solvent_comp Adjust the ratio of the solvent mixture. check_solvent_comp->solution_solvent_comp No solution_scratch Scratch the inner surface of the flask. check_solvent_comp->solution_scratch Yes end_node Successful Crystallization solution_cooling->end_node solution_solvent_vol->end_node solution_solvent_comp->end_node solution_scratch->end_node

References

Validation & Comparative

Spectroscopic Comparison of 2-Fluoro-5-formylbenzonitrile and Related Aromatic Aldehydes: A ¹H and ¹³C NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of substituted benzonitriles are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and, in the case of formyl-substituted compounds, a distinct aldehyde proton signal (around 10.0 ppm). The position and multiplicity of the aromatic protons are highly sensitive to the electronic effects (inductive and mesomeric) of the substituents.

For 2-Fluoro-5-formylbenzonitrile, one would expect to see three aromatic protons and one aldehyde proton. The fluorine atom, being highly electronegative, will influence the chemical shifts of adjacent protons and exhibit through-bond coupling (J-coupling). The formyl and cyano groups are both electron-withdrawing, which will generally shift the aromatic protons downfield.

The following table summarizes the experimental ¹H NMR data for several related compounds, providing a basis for predicting the spectrum of this compound. The data is presented for spectra recorded in CDCl₃ to ensure consistency.

Table 1: Comparison of ¹H NMR Data for this compound Alternatives (in CDCl₃)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm, Multiplicity, J in Hz)Reference
4-Fluorobenzaldehyde 9.97 (s)7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)[1]
3-Formylbenzonitrile 10.06 (s)8.18 (s, 1H), 8.13 (d, J = 7.8, 1H), 7.92 (d, J = 7.7, 1H), 7.71 (t, J = 7.7, 1H)[1]
4-Formylbenzonitrile 10.11 (s)8.01 (d, J = 8.1, 2H), 7.83 (d, J = 8.1, 2H)[1]
4-Fluorobenzonitrile -7.68 (dd, J = 9.1, 5.1, 2H), 7.19 (t, J = 8.2, 2H)[2]
2-Fluorobenzonitrile -7.66 (m, 1H), 7.64 (m, 1H), 7.31 (m, 1H), 7.24 (m, 1H)[3]

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbonyl carbon of the aldehyde, the carbon of the cyano group, and the carbon directly attached to the fluorine atom are particularly diagnostic.

Table 2: Comparison of ¹³C NMR Data for this compound Alternatives (in CDCl₃)

CompoundAldehyde Carbon (δ, ppm)Cyano Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Reference
4-Fluorobenzaldehyde 190.5-166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[1]
3-Formylbenzonitrile 190.0117.6137.3, 136.8, 133.4, 133.2, 130.2, 113.7[1]
4-Formylbenzonitrile 190.6117.7138.7, 132.9, 129.9, 117.6[1]

Experimental Protocols

A general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for benzonitrile (B105546) derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion and resolution.

  • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of 12-15 ppm is generally sufficient for aromatic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

  • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: A spectral width of 200-220 ppm is usually sufficient to cover the range of carbon chemical shifts in these compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

The logical flow for the acquisition and analysis of NMR data for a novel compound like this compound is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound High-Purity Compound NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration (TMS) Baseline->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity Analysis (1H) Calibration->Multiplicity Coupling Coupling Constant Measurement Calibration->Coupling Assignment Peak Assignment (1H & 13C) Integration->Assignment Multiplicity->Assignment Coupling->Assignment Structure Structure Verification/Elucidation Assignment->Structure

Caption: Workflow for the NMR Analysis of Organic Compounds.

References

A Comparative Guide to Confirming the Purity of 2-Fluoro-5-formylbenzonitrile via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. Experimental data and detailed protocols are provided to assist in selecting the most suitable analytical method.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be effectively determined by both HPLC and GC. The choice between these methods often depends on the volatility of potential impurities and the specific requirements of the analysis.

FeatureHPLC AnalysisGas Chromatography (GC) Analysis
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 (octadecylsilyl) silica (B1680970) gel5% Phenyl-methylpolysiloxane
Typical Mobile Phase Acetonitrile (B52724)/Water GradientInert Gas (e.g., Helium, Nitrogen)
Hypothetical Purity 99.5%99.3%
Hypothetical Key Impurity Detected 3-Bromo-4-fluorobenzaldehyde (0.3%)o-Fluorobenzonitrile (0.4%)
Advantages Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity.Excellent for analyzing volatile and semi-volatile impurities. Often provides higher separation efficiency for these compounds.
Limitations May not be ideal for highly volatile impurities which may elute with the solvent front.Not suitable for non-volatile or thermally labile compounds which may not elute from the column or may degrade at high temperatures.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile, process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (known purity)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • Start at 40% Acetonitrile / 60% Water

      • Linearly increase to 90% Acetonitrile over 15 minutes

      • Hold at 90% Acetonitrile for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

  • Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

This GC method is suitable for the analysis of volatile impurities that may be present in this compound, such as residual starting materials.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase

Reagents:

  • Dichloromethane (B109758) (GC grade)

  • This compound standard (known purity)

  • Sample of this compound for analysis

  • Helium or Nitrogen (carrier gas)

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in dichloromethane to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Experimental Workflow and Logic

To further clarify the experimental processes and the logic behind the purity assessment, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample in Mobile Phase hplc_system HPLC System (Pump, Injector, Column) prep_sample->hplc_system Inject prep_std Dissolve Standard in Mobile Phase prep_std->hplc_system Inject uv_detector UV Detector (254 nm) hplc_system->uv_detector Eluent chromatogram Generate Chromatogram uv_detector->chromatogram Signal integration Peak Integration & Area Calculation chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: HPLC Experimental Workflow for Purity Analysis.

Purity_Assessment_Logic cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_result Purity Confirmation start_mat Starting Materials (e.g., o-Fluorobenzonitrile, 3-Bromo-4-fluorobenzaldehyde) reaction Chemical Reaction start_mat->reaction crude_product Crude Product reaction->crude_product hplc HPLC Analysis (Non-volatile impurities) crude_product->hplc Analyze gc GC Analysis (Volatile impurities) crude_product->gc Analyze pure_product Confirmed Pure This compound hplc->pure_product Confirm gc->pure_product Confirm

Caption: Logic of Purity Assessment in Chemical Synthesis.

Comparing synthesis routes for 2-Fluoro-5-formylbenzonitrile efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-5-formylbenzonitrile is a crucial building block in the synthesis of various pharmaceuticals, including the PARP inhibitor Olaparib.[1][2] This guide provides a comparative analysis of the most common synthesis routes to this compound, offering a clear overview of their efficiency based on reported experimental data.

Comparison of Synthetic Routes

The primary methods for synthesizing this compound vary significantly in their starting materials, reaction conditions, yields, and safety profiles. Below is a summary of the key quantitative data for the most viable routes.

Route Starting Material Key Reagents Overall Yield Purity Reference
1 3-bromo-4-fluorobenzaldehyde (B1265969)Cuprous cyanide, NMP76.1%Not specified[3][4]
2a 2-fluorobenzonitrile (B118710)Conc. H₂SO₄, Polyoxymethylene, NaCl, ZnCl₂, NaBr, NaHCO₃, TEMPO, NaOCl75% (final step)>98%[1][2]
2b 2-fluorobenzonitrileDichloromethane (B109758), Pyridinium (B92312) chlorochromate65% (final step)>97%[2][5]

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of the compared synthesis routes.

Synthesis_Routes cluster_1 Route 2 cluster_2 Oxidation Variants for Route 2 A 3-bromo-4-fluorobenzaldehyde B This compound A->B C 2-fluorobenzonitrile D Intermediate I (2-fluoro-5-(chloromethyl)benzonitrile) C->D Conc. H₂SO₄, (CH₂O)n NaCl, ZnCl₂ E Intermediate II (2-fluoro-5-(hydroxymethyl)benzonitrile) D->E Hydrolysis F This compound E->F Oxidation G TEMPO, NaOCl F->G H Pyridinium chlorochromate F->H

Caption: Comparative overview of primary synthesis routes for this compound.

Experimental Protocols

Route 1: From 3-bromo-4-fluorobenzaldehyde

This route involves a direct cyanation of the aldehyde.

Procedure:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP) in a 1L round-bottom flask.[3]

  • Add cuprous cyanide (50.6g, 0.56 mol) to the reaction mixture.[3]

  • Heat the mixture to 170°C with stirring and maintain for an overnight period.[3][4]

  • After cooling to room temperature, add diatomaceous earth and filter the mixture.[3]

  • The filtrate is then partitioned between 400 mL of water and 500 mL of ethyl acetate (B1210297).[3]

  • The organic phase is washed twice with water, dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated.[3]

  • The resulting residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid of this compound (55.95g, 76.1% yield).[3]

Route 2: From 2-fluorobenzonitrile (Three-Step Synthesis)

This approach begins with the chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis and oxidation.

Step 1: Synthesis of Intermediate I (2-fluoro-5-(chloromethyl)benzonitrile)

  • In a 500 mL bottle, add concentrated sulfuric acid (250g), polyoxymethylene (30g), 2-fluorobenzonitrile (60g), sodium chloride (58.5g), and anhydrous zinc chloride (6.8g).[1]

  • Stir the mixture at room temperature and monitor the reaction by HPLC until the starting material is consumed (<5%).[1][2]

  • Quench the reaction by pouring the mixture into 500g of an ice-water mixture.[1][2]

  • Extract the mixture twice with 500 mL of dichloromethane.[1]

  • Wash the combined organic layers with sodium carbonate solution and brine, then concentrate under reduced pressure to obtain the crude intermediate I.[1]

Step 2: Synthesis of Intermediate II (2-fluoro-5-(hydroxymethyl)benzonitrile)

  • In a 500 mL bottle, add 200 mL of water, 20g of sodium carbonate, and the crude intermediate I obtained in the previous step.[1]

  • Heat the mixture to 90°C and stir until the hydrolysis is complete as monitored by HPLC.[1]

  • Cool the reaction mixture and extract three times with 500 mL of ethyl acetate.[1]

  • Concentrate the combined organic layers under reduced pressure to obtain the crude intermediate II.[1]

Step 3: Oxidation to this compound

Two alternative oxidation methods are presented below:

Method 2a: TEMPO-mediated Oxidation

  • In a 1000 mL bottle, add 100 mL of water, 100 mL of dichloromethane, 10.2g of sodium bromide, and 42g of sodium bicarbonate.[1][2]

  • Add the crude intermediate II from Step 2.[1][2]

  • Cool the mixture in an ice bath and add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5g).[1][2]

  • Gradually add 8% sodium hypochlorite (B82951) solution (430g) at 0-5°C.[1][2]

  • Maintain the reaction temperature for 2-3 hours, monitoring by HPLC for completion.[1][2]

  • Separate the organic layer and extract the aqueous layer twice with 500 mL of dichloromethane.[1][2]

  • Combine the organic layers, remove the solvent under reduced pressure, and recrystallize the residue with toluene (B28343) to obtain a light yellow solid of this compound (yield: 75%, purity: >98%).[1][2]

Method 2b: Pyridinium Chlorochromate (PCC) Oxidation

  • Place the crude intermediate II in a 1000 mL bottle with 500 mL of dichloromethane and cool in a cold water bath while stirring.[5]

  • Add 200g of pyridinium chlorochromate (PCC) in batches, maintaining the reaction at room temperature.[2][5]

  • Monitor the reaction by HPLC until the conversion of intermediate II is complete.[2][5]

  • Filter the reaction solution and rinse the filter cake with 200 mL of dichloromethane.[2][5]

  • Remove the solvent under reduced pressure and recrystallize the residue from toluene to obtain a yellow solid of this compound (yield: 65%, purity: >97%).[2][5]

Concluding Remarks

The choice of synthesis route for this compound will depend on factors such as available starting materials, desired purity, and scale of production. Route 1 offers a more direct path with a good yield, though it utilizes a highly toxic cyanide reagent at a high temperature.[1][3] Route 2, while being a multi-step process, avoids some of the harsher conditions of Route 1 and provides a high-purity product. The TEMPO-mediated oxidation (Method 2a) appears to offer a slightly higher yield and purity compared to the PCC oxidation (Method 2b).[1][2][5] It is also worth noting that other reported routes starting from 4-fluorobenzaldehyde (B137897) or 2-fluoro-5-methylbenzonitrile (B33194) are generally considered less favorable due to the use of highly toxic reagents, poor selectivity, and lower yields.[2]

References

Cost-benefit analysis of different 2-Fluoro-5-formylbenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of four distinct synthesis methods for 2-Fluoro-5-formylbenzonitrile, a key intermediate in the pharmaceutical industry. The comparison covers reaction conditions, product yield and purity, cost-effectiveness, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This single-step method involves the direct displacement of a bromine atom with a cyanide group.

Experimental Protocol:

In a 1-liter round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) is dissolved in 400 mL of N-Methyl-2-pyrrolidone (NMP). To this solution, cuprous cyanide (50.6g, 0.56 mol) is added. The reaction mixture is then heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered. The filtrate is dissolved in a mixture of 400 mL of water and 500 mL of ethyl acetate (B1210297). The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is recrystallized from a petroleum ether and ethyl acetate mixture to yield the final product.[1]

dot

Method1 start 3-Bromo-4-fluorobenzaldehyde product This compound start->product Heat (170°C) reagent + CuCN (in NMP)

Caption: Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde.

Method 2: Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile (B1272633)

This method utilizes an oxidizing agent to convert a primary alcohol to an aldehyde.

Experimental Protocol:

In a 1000 mL flask, 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile is dissolved in 500 mL of dichloromethane (B109758) and cooled in a cold water bath with stirring. Pyridinium chlorochromate (PCC) (200g) is added in portions. The reaction is stirred at room temperature and monitored by HPLC until the starting material is completely consumed. The reaction mixture is then suction filtered, and the filter cake is washed with 200 mL of dichloromethane. The solvent is removed under reduced pressure, and the residue is recrystallized from toluene (B28343) to afford the final product.[2][3]

dot

Method2 start 2-Fluoro-5-(hydroxymethyl)benzonitrile product This compound start->product Room Temperature reagent + Pyridinium Chlorochromate (PCC) (in Dichloromethane)

Caption: Method 2: Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Method 3: Multi-step Synthesis from o-Fluorobenzonitrile

This three-step synthesis is presented as a more cost-effective and safer alternative, avoiding highly toxic reagents.

Experimental Protocol:

  • Step 1: Chloromethylation. In a 500 mL bottle, add concentrated sulfuric acid (250g), paraformaldehyde (30g), o-fluorobenzonitrile (60g), sodium chloride (58.5g), and anhydrous zinc chloride (6.8g). Stir the mixture at room temperature and monitor the reaction by HPLC. Once the starting material is consumed, pour the reaction mixture into an ice-water mixture and extract twice with 500 mL of dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude intermediate I.

  • Step 2: Hydrolysis. In a 500 mL bottle, add 200 mL of water, 20g of sodium carbonate, and the crude intermediate I. Heat the mixture to 90°C with stirring and monitor by HPLC. After completion, the mixture is extracted with ethyl acetate, and the organic layer is concentrated to yield crude intermediate II.

  • Step 3: Oxidation. In a 1000 mL bottle, a mixture of 100 mL of water, 100 mL of dichloromethane, 10.2g of sodium bromide, and 42g of sodium bicarbonate is prepared. The crude intermediate II is added, and the mixture is cooled in an ice bath. TEMPO (0.5g) and 8% sodium hypochlorite (B82951) solution (430g) are added gradually at 0-5°C. The reaction is monitored by HPLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are concentrated, and the residue is recrystallized from toluene to give the final product.[3]

dot

Method3 cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Oxidation start o-Fluorobenzonitrile intermediate1 Intermediate I start->intermediate1 reagent1 + Paraformaldehyde, NaCl, ZnCl2, H2SO4 intermediate2 Intermediate II intermediate1->intermediate2 Heat (90°C) reagent2 + Na2CO3, H2O product This compound intermediate2->product 0-5°C reagent3 + NaBr, NaHCO3, TEMPO, NaOCl Method4 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis start 2-Fluoro-5-methylbenzonitrile intermediate Benzylic Bromide start->intermediate reagent1 + NBS, Benzoyl Peroxide (in Carbon Tetrachloride) product This compound intermediate->product

References

A Comparative Guide to 2-Fluoro-5-formylbenzonitrile and its Analogs in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. Benzonitrile (B105546) derivatives, in particular, serve as versatile building blocks for a wide array of therapeutic agents. This guide provides an in-depth comparison of 2-Fluoro-5-formylbenzonitrile against its halogenated counterparts, 2-Chloro-5-formylbenzonitrile and 2-Bromo-5-formylbenzonitrile (B580451), with a focus on their application in the synthesis of high-value pharmaceuticals such as PARP inhibitors and Dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Overview of 2-Halo-5-formylbenzonitriles in Drug Synthesis

This compound has emerged as a crucial intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib, a targeted therapy for certain types of cancer.[1][2][3][4] Its structural analogs, the 2-chloro and 2-bromo derivatives, are also commercially available and present potential alternatives in various synthetic strategies. The reactivity of these compounds is largely dictated by the nature of the halogen at the 2-position, which influences key reaction steps such as nucleophilic aromatic substitution and subsequent transformations.

This guide will delve into the available experimental data to compare the performance of these derivatives in key synthetic reactions, providing a framework for informed decision-making in drug development.

Comparative Performance in the Synthesis of PARP Inhibitors (Olaparib)

The synthesis of Olaparib and its intermediates provides a valuable case study for comparing the utility of 2-halo-5-formylbenzonitriles. A pivotal step in many synthetic routes is the Horner-Wadsworth-Emmons (HWE) reaction, which couples the formyl group of the benzonitrile derivative with a phosphonate (B1237965) to form a crucial olefin intermediate.[5][6]

dot

Olaparib_Synthesis_Pathway cluster_starting_materials Starting Materials cluster_reaction Key Reaction cluster_intermediates Intermediates 2-Halo-5-formylbenzonitrile 2-Halo-5-formylbenzonitrile Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons 2-Halo-5-formylbenzonitrile->Horner-Wadsworth-Emmons Phosphonate Phosphonate Phosphonate->Horner-Wadsworth-Emmons Olefin_Intermediate Olefin Intermediate Horner-Wadsworth-Emmons->Olefin_Intermediate Yield & Purity Dependent on Halogen Phthalazinone_Intermediate Phthalazinone Intermediate Olefin_Intermediate->Phthalazinone_Intermediate Cyclization Olaparib Olaparib Phthalazinone_Intermediate->Olaparib Final Assembly

Caption: Generalized synthetic pathway to Olaparib highlighting the role of 2-halo-5-formylbenzonitriles.

While direct comparative studies are limited, the established principles of chemical reactivity and available data from various synthetic routes allow for an informed assessment. The electronegativity and leaving group ability of the halogen atom at the 2-position can influence the reactivity of the aromatic ring and the efficiency of subsequent transformations.

Table 1: Performance Data of this compound in Olaparib Intermediate Synthesis

StepReactantsProductYieldPurityReference
Horner-Wadsworth-EmmonsThis compound, (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate2-Fluoro-5-((3-oxo-3H-isobenzofuran-1-ylidene)methyl)benzonitrile96%98%[7]
Cyclization with Hydrazine2-Fluoro-5-((3-oxo-3H-isobenzofuran-1-ylidene)methyl)benzonitrile2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid77%96%[7]
Alternative SynthesisThis compound, Dimethyl phosphite, Triethylamine2-Fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile--[1]

Application in the Synthesis of DPP-IV Inhibitors

Benzonitrile derivatives are also integral to the synthesis of Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. While specific examples detailing the use of 2-fluoro-, 2-chloro-, or 2-bromo-5-formylbenzonitrile in DPP-IV inhibitor synthesis are not prevalent in the reviewed literature, the general importance of substituted benzonitriles in this area is well-established.[11][12] The cyano group often plays a crucial role in the inhibitor's interaction with the enzyme's active site.

DPP4_Inhibitor_Synthesis Substituted_Benzonitrile Substituted Benzonitrile (e.g., 2-Halo-5-formylbenzonitrile) Coupling_Reaction Coupling Reaction Substituted_Benzonitrile->Coupling_Reaction Amine_Component Amine Component Amine_Component->Coupling_Reaction DPP4_Inhibitor_Scaffold DPP-IV Inhibitor Scaffold Coupling_Reaction->DPP4_Inhibitor_Scaffold

References

Navigating the Nuances of Olaparib Synthesis: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Olaparib (B1684210), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has become a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The synthesis of this complex molecule can be approached through various routes, each employing different intermediates and reaction conditions. These variations can lead to the formation of distinct impurity profiles and polymorphic forms of the final active pharmaceutical ingredient (API), which may, in turn, affect its biological efficacy.

The Influence of Synthetic Intermediates and Impurities

The manufacturing process of Olaparib involves multiple chemical transformations, and the choice of starting materials and intermediates can introduce specific process-related impurities.[1] These impurities can be structurally similar to Olaparib and may possess their own biological activities, potentially acting as antagonists, agonists, or having off-target effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[2][3] Although Olaparib itself is considered genotoxic, and thus the control of potentially genotoxic impurities to standard toxicological thresholds may not be required, ensuring a consistent and well-characterized impurity profile is crucial for product safety and efficacy.[4]

A review of the literature and available regulatory documents indicates that different synthetic routes, such as the original medicinal chemistry route and subsequent process chemistry routes, can generate different sets of impurities.[4] For instance, the use of hydrazine (B178648) in some synthetic steps necessitates careful control of its residual levels due to its toxicity.[5]

Comparative Biological Activity of Olaparib-Related Compounds

While direct head-to-head comparisons of Olaparib from different synthetic batches are not published, studies on Olaparib derivatives offer insights into the structure-activity relationship (SAR) of this class of molecules. These studies demonstrate that even minor modifications to the Olaparib scaffold can significantly alter its PARP inhibitory activity and cytotoxic effects. This suggests that process-related impurities with structural similarities to Olaparib could potentially modulate its biological activity.

The table below summarizes the reported biological activities of Olaparib and some of its derivatives or related compounds. This data underscores the importance of a well-controlled synthetic process to minimize variability in the final product's efficacy.

Compound/DerivativeTarget(s)IC50 (PARP-1)Cell LineCytotoxicity (IC50/CC50)Reference
Olaparib PARP-1, PARP-25 nMMDA-MB-43611.62 ± 2.15 μM[6]
Olaparib PARP-1, PARP-2~1-5 nMMultipleVaries by cell line[7][8]
Olaparib Derivative 5lPARP-116.10 ± 1.25 nMMDA-MB-43611.62 ± 2.15 μM[6]
RucaparibPARP-1, PARP-2, various kinases---[9]
VeliparibPARP-1, PARP-2, PIM1, CDK9---[9]

Note: The data presented is a compilation from various sources and may have been generated using different experimental conditions.

The Role of Polymorphism

Olaparib is known to exist in different crystalline forms, or polymorphs, such as Form A and Form L.[4] Different crystallization conditions, which can be influenced by the preceding synthetic steps and solvent systems used, can lead to the formation of different polymorphs.[10] Polymorphs of a drug can exhibit different physicochemical properties, including solubility and dissolution rate, which can in turn affect its bioavailability and, consequently, its biological efficacy.[11] The manufacturing process for the approved drug product is designed to consistently produce a specific polymorph (Form A) to ensure uniform product performance.[4]

Experimental Protocols for Efficacy Comparison

To rigorously compare the biological efficacy of Olaparib synthesized from different intermediates, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

PARP Inhibition Assay (HTS Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of the PARP enzyme.

  • Materials : Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.

  • Procedure :

    • Add PARP-1 enzyme and activated DNA to the wells of a 96-well plate.

    • Add varying concentrations of the Olaparib samples to be tested. Olaparib is typically used as a positive control.[6]

    • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate to allow for the PARP-catalyzed biotinylation of proteins.

    • Stop the reaction and wash the plate.

    • Add streptavidin-HRP and incubate to allow binding to the biotinylated proteins.

    • Wash the plate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

  • Materials : Human cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Olaparib samples for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP->PAR DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB PARP Trapping Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 Dependent) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Repair->Apoptosis Failure to Repair DSBs Olaparib Olaparib Olaparib->PARP Inhibition BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HR_Repair Inhibition

Figure 1: Simplified PARP Signaling Pathway and Mechanism of Olaparib Action.

Experimental_Workflow start Start synthesis Synthesize Olaparib via Different Intermediates (Route A vs. Route B) start->synthesis characterization Physicochemical Characterization (Purity, Impurity Profile, Polymorphism) synthesis->characterization parp_assay In vitro PARP Inhibition Assay characterization->parp_assay cell_assay Cell-Based Cytotoxicity Assay (e.g., MTT) characterization->cell_assay data_analysis Data Analysis and Comparison (IC50 values) parp_assay->data_analysis cell_assay->data_analysis conclusion Conclusion on Comparative Biological Efficacy data_analysis->conclusion

Figure 2: Experimental Workflow for Comparing Biological Efficacy of Olaparib.

Conclusion

The synthesis of Olaparib is a complex process where the choice of intermediates and reaction conditions can influence the final product's impurity profile and polymorphic form. While direct comparative efficacy studies are lacking in the public domain, evidence from research on Olaparib derivatives and the principles of pharmaceutical sciences strongly suggest that these variations have the potential to impact biological activity. For researchers and drug developers, it is imperative to source Olaparib from well-characterized and controlled synthetic processes. Furthermore, employing rigorous analytical and biological testing, as outlined in this guide, is essential to ensure the consistency, safety, and efficacy of this critical anticancer agent.

References

A Comparative Guide to Novel Phthalazinone-Based PARP Inhibitors Derived from 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel PARP inhibitors with current therapeutic alternatives, supported by experimental data.

This guide provides a detailed characterization and comparative analysis of a series of novel phthalazinone derivatives synthesized from the versatile starting material, 2-Fluoro-5-formylbenzonitrile. These compounds have been evaluated as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology. The performance of these novel derivatives is compared against established, clinically approved PARP inhibitors, offering a benchmark for their potential therapeutic efficacy.

Performance Comparison of PARP Inhibitors

The inhibitory activity of the novel phthalazinone derivatives against PARP1 was determined and compared with leading PARP inhibitors currently in clinical use. The data, presented in Table 1, showcases the half-maximal inhibitory concentrations (IC50) for the novel compounds and a selection of established drugs. Additionally, the anti-proliferative activity of the most promising novel compounds was assessed against a BRCA2-deficient cancer cell line (Capan-1) and compared to Olaparib, a first-in-class PARP inhibitor also synthesized from a this compound intermediate.

Table 1: In Vitro PARP1 Inhibition and Anti-proliferative Activity

CompoundPARP1 IC50 (nM)Capan-1 (BRCA2-deficient) IC50 (µM)
Novel Derivatives
Compound 135.2112.345
Compound 144.748.976
Compound 156.8315.789
Compound 228.9210.876
Compound 233.247.532
Established PARP Inhibitors
Olaparib1-5[1][2]10.412[1]
Rucaparib0.8[3]Not specified in cited sources
Niraparib~4-5 (median)[4]Not specified in cited sources
Talazoparib0.57[1]Not specified in cited sources

Note: The IC50 values for established inhibitors are sourced from multiple publicly available studies and may vary depending on the specific assay conditions.

Synthesis and Signaling Pathways

The synthetic pathway to the novel phthalazinone derivatives originates from this compound, highlighting its utility as a key building block in the development of complex heterocyclic compounds. The general synthetic scheme is outlined below.

G A This compound B Intermediate 8 A->B Reactant 6, THF C Intermediate 9 B->C Hydrazine (B178648) hydrate (B1144303), NaOH D Intermediate 10 C->D Oxalyl chloride E Novel Phthalazinone Derivatives (11-27) D->E Straight-chain amine, NaHCO3

Caption: General synthetic scheme for the novel phthalazinone derivatives.[2]

The therapeutic rationale for these compounds lies in the inhibition of the PARP-mediated DNA damage repair pathway. In cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and targeted cell death.

G cluster_0 DNA Damage Response cluster_1 Homologous Recombination Repair (HRR) ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber replication DNA Replication cell_death Cell Death (Synthetic Lethality) dsb Double-Strand Break (DSB) brca BRCA1/2 dsb->brca hrr HRR Pathway brca->hrr hrr->cell_death Repair Deficient inhibitor Novel Phthalazinone PARP Inhibitor inhibitor->parp Inhibition replication->dsb Stalled Fork Collapse

Caption: PARP inhibition and synthetic lethality in BRCA-deficient cells.

Experimental Protocols

The following provides a general methodology for the key experiments cited in this guide.

Synthesis of Novel Phthalazinone Derivatives[2]

The synthesis of the target compounds (11-27) was achieved through a multi-step process. Initially, this compound was reacted with a corresponding reactant in tetrahydrofuran (B95107) to yield an intermediate. This intermediate subsequently underwent hydrolysis and cyclization in the presence of hydrazine hydrate and sodium hydroxide. The resulting product was then treated with oxalyl chloride to form a key intermediate, which was finally condensed with various straight-chain amines containing a benzene (B151609) ring, followed by treatment with saturated sodium bicarbonate solution to yield the final novel phthalazinone derivatives.

In Vitro PARP1 Enzymatic Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available PARP1 inhibitor assay kit. A typical workflow for such an assay is as follows:

G A Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compounds B Incubate PARP1, DNA, and Test Compound A->B C Initiate Reaction with NAD+ B->C D Incubate at 37°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Fluorescence) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for an in vitro PARP1 enzymatic inhibition assay.

The assay quantifies the PARP1-catalyzed PARylation of histones. The test compounds are incubated with the PARP1 enzyme and activated DNA. The reaction is initiated by the addition of NAD+. The inhibitory effect is determined by measuring the signal (e.g., fluorescence or colorimetric) generated by the detection reagents, which is inversely proportional to the PARP1 activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Anti-proliferative MTT Assay[1]

The anti-proliferative activity of the compounds against cancer cell lines (e.g., Capan-1) can be evaluated using a 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)-based assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion

The novel phthalazinone derivatives synthesized from this compound demonstrate potent in vitro inhibition of PARP1, with compound 23 exhibiting an IC50 value of 3.24 nM, which is comparable to the first-generation PARP inhibitor Olaparib.[1][2] Furthermore, these compounds show promising anti-proliferative activity against a BRCA2-deficient cancer cell line, supporting the mechanism of synthetic lethality.[1] The modular nature of the synthesis provides a framework for further optimization of these derivatives to potentially enhance their potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison for these novel compounds, highlighting their potential as next-generation PARP inhibitors for cancer therapy. Further in vivo studies are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-fluoro-5-formylbenzonitrile, a crucial intermediate in the production of pharmaceuticals like Olaparib, has been approached through various catalytic strategies.[1][2] This guide provides a comparative analysis of different synthetic routes and the catalysts employed, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting optimal methodologies.

Comparative Analysis of Synthetic Pathways and Catalysts

The primary synthetic routes for this compound involve either the introduction of a formyl group to a pre-existing 2-fluorobenzonitrile (B118710) scaffold or the construction of the molecule from precursors already containing the formyl or a precursor group. The choice of catalyst is intrinsically linked to the chosen synthetic pathway.

Route 1: Formylation of o-Fluorobenzonitrile

This approach involves the direct introduction of a formyl group or its precursor onto o-fluorobenzonitrile. A notable method utilizes a Lewis acid catalyst, such as zinc chloride, in a multi-step process.[1]

Route 2: Cyanation of a Halogenated Benzaldehyde Derivative

A common strategy involves the cyanation of a halogenated benzaldehyde. This is often achieved using a copper-based catalyst, specifically cuprous cyanide.[2][3]

Route 3: Modification of a Substituted 2-Fluorobenzonitrile

This pathway starts with a 2-fluorobenzonitrile derivative and modifies a substituent to yield the formyl group. For instance, the bromination of 2-fluoro-5-methylbenzonitrile (B33194) followed by hydrolysis has been reported, though it is noted for poor selectivity and low yield.[1]

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes the performance of various catalytic systems in the synthesis of this compound, providing a clear comparison of their respective starting materials, catalysts, and yields.

Route Starting Material Catalyst Key Reagents Reaction Conditions Yield Purity Reference
1o-FluorobenzonitrileAnhydrous Zinc Chloride30% Formaldehyde (B43269) solution, Sodium Bromide, Conc. Sulfuric AcidRoom Temperature75%>98%[1]
23-Bromo-4-fluorobenzaldehyde (B1265969)Cuprous CyanideN-Methyl-2-pyrrolidone (NMP)170°C, overnight76.1%Not Specified[3]
34-Fluorobenzaldehyde (B137897)Not specified for formylationLiquid Bromine or Fuming Sulfuric Acid (Bromination), Cuprous Cyanide (Cyanation)High Temperature for CyanationLow YieldNot Specified[1]
42-Fluoro-5-methylbenzonitrileNot specified for formylationBromine (for bromination)Not SpecifiedLow YieldNot Specified[1]

Experimental Protocols

This section provides detailed experimental protocols for the key synthetic methods discussed.

Protocol 1: Zinc Chloride Catalyzed Synthesis from o-Fluorobenzonitrile[1]
  • Reaction Setup: To a 1000 ml bottle, sequentially add 400g of concentrated sulfuric acid, 200g of 30% formaldehyde solution, 121g of o-fluorobenzonitrile, 205g of sodium bromide, and 20g of anhydrous zinc chloride.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using HPLC until the starting material content is less than 5%.

  • Work-up and Purification: Pour the reaction mixture into 800g of an ice-water mixture to quench the reaction. Extract the aqueous phase twice with 1000 ml of methylene (B1212753) chloride. Combine the organic layers and remove the solvent under reduced pressure. Recrystallize the residue from toluene (B28343) to obtain the final product.

Protocol 2: Copper-Catalyzed Cyanation of 3-Bromo-4-fluorobenzaldehyde[3]
  • Reaction Setup: In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Add cuprous cyanide (50.6g, 0.56 mol) to the reaction mixture and heat it to 170°C with stirring overnight.

  • Work-up and Purification: After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir. Filter the mixture. Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate (B1210297). Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

G cluster_0 Route 1: Formylation of o-Fluorobenzonitrile A0 o-Fluorobenzonitrile B0 Reaction Mixture (HCHO, NaBr, ZnCl2, H2SO4) A0->B0 C0 Quenching (Ice-water) B0->C0 D0 Extraction (Methylene Chloride) C0->D0 E0 Solvent Removal D0->E0 F0 Recrystallization (Toluene) E0->F0 G0 This compound F0->G0

Caption: Experimental workflow for the Zinc Chloride catalyzed synthesis.

G cluster_1 Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde A1 3-Bromo-4-fluorobenzaldehyde B1 Reaction with CuCN in NMP (170°C) A1->B1 C1 Filtration with Diatomaceous Earth B1->C1 D1 Extraction (Ethyl Acetate/Water) C1->D1 E1 Drying and Solvent Removal D1->E1 F1 Recrystallization (Petroleum Ether/Ethyl Acetate) E1->F1 G1 This compound F1->G1

Caption: Experimental workflow for the Copper-catalyzed cyanation.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be conceptually broken down into key transformations. The following diagram illustrates the logical relationships between starting materials and the target product via different catalytic approaches.

G cluster_sm Starting Materials cluster_cat Catalytic Approach Target This compound SM1 o-Fluorobenzonitrile Cat1 Lewis Acid Catalysis (e.g., ZnCl2) SM1->Cat1 Formylation SM2 3-Bromo-4-fluorobenzaldehyde Cat2 Copper-Catalyzed Cyanation SM2->Cat2 Cyanation SM3 4-Fluorobenzaldehyde Cat3 Multi-step (Bromination then Cyanation) SM3->Cat3 Bromination & Cyanation Cat1->Target Cat2->Target Cat3->Target

Caption: Logical relationships in the synthesis of this compound.

Concluding Remarks

The choice of catalyst and synthetic route for producing this compound is dependent on factors such as starting material availability, cost, desired yield and purity, and tolerance for hazardous reagents. The zinc chloride-catalyzed formylation of o-fluorobenzonitrile offers a high-yield, one-pot approach at room temperature.[1] The copper-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde also provides a good yield, though it requires high temperatures.[3] Other routes starting from 4-fluorobenzaldehyde or 2-fluoro-5-methylbenzonitrile have been reported to be lower yielding and may involve more hazardous reagents like liquid bromine.[1] Future research may focus on developing more efficient and milder catalytic systems, potentially exploring palladium or nickel-based catalysts which have shown promise in related cyanation and C-H activation reactions.[4][5][6]

References

A Comparative Guide to the Validation of Analytical Methods for the Quality Control of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of pharmaceutical intermediates is a cornerstone of safe and effective drug development. 2-Fluoro-5-formylbenzonitrile, a key building block in the synthesis of various therapeutic agents, requires stringent analytical oversight to ensure its identity, purity, and quality.[1][2] This guide provides a comparative overview of analytical methodologies and the requisite validation protocols essential for the quality control of this compound. The principles and practices outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), ensuring a globally compliant approach to analytical method validation.[3][4][5]

Comparison of Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent and powerful techniques for the quality control of small organic molecules like this compound. The choice between these methods, or their complementary use, depends on the specific quality attribute being assessed.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Typical Acceptance Criteria (as per ICH/USP)
Applicability Assay (purity), quantification of non-volatile impurities and degradation products.Analysis of residual solvents, quantification of volatile impurities.-
Linearity (r²) ≥ 0.999≥ 0.995Correlation coefficient should be close to 1.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%The closeness of test results to the true value.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%The precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 3.0%The precision within-laboratory variations: different days, analysts, equipment.
Specificity/Selectivity Peak purity index > 990, baseline resolution > 2 between analyte and known impurities.Complete separation of all specified volatile impurities.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6][7]
Limit of Detection (LOD) Typically 0.01% - 0.05% of the nominal concentration.Dependent on the specific residual solvent (ppm level).The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Typically 0.03% - 0.15% of the nominal concentration.Dependent on the specific residual solvent (ppm level).The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
Range 80% - 120% of the test concentration for assay; LOQ to 120% of the specification limit for impurities.Reporting limit to 120% of the specification limit for each solvent.The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[8]
Robustness Controlled variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) show no significant impact on results.Controlled variations in carrier gas flow rate (±5%), oven temperature ramp rate (±1°C/min), and injector temperature (±10°C) show no significant impact on results.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods.[11] Below are representative protocols for the validation of HPLC and GC methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Determination

This method is designed to quantify the purity of this compound and to detect and quantify any related non-volatile impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Validation Experiments:

  • Specificity: Forced degradation studies will be performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the main peak from any degradation products. Peak purity will be assessed using a photodiode array detector.

  • Linearity: A series of solutions of this compound reference standard will be prepared over the range of 50% to 150% of the nominal assay concentration. The peak area response will be plotted against concentration, and the correlation coefficient (r²) will be calculated.

  • Accuracy: Accuracy will be determined by analyzing samples of known concentration (spiked placebo or by standard addition) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery will be calculated.

  • Precision:

    • Repeatability: Six replicate injections of the same sample solution will be performed, and the relative standard deviation (%RSD) of the peak area will be calculated.

    • Intermediate Precision: The analysis will be repeated on a different day by a different analyst using a different instrument to assess the variability.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): These will be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve at low concentrations.

  • Robustness: The effect of small, deliberate changes to the chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) on the results will be evaluated.

Gas Chromatography (GC-FID) for Residual Solvent Analysis

This method is intended for the detection and quantification of residual solvents that may be present from the manufacturing process.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Injector: Split/Splitless, 250°C, split ratio 10:1

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Detector: Flame Ionization Detector (FID), 260°C

  • Sample Preparation: Headspace analysis. Accurately weigh about 100 mg of the sample into a headspace vial, add 1 mL of a suitable solvent (e.g., DMSO), and seal.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

Validation Experiments:

  • Specificity: A blank solvent and a solution containing all potential residual solvents will be injected to ensure their separation and identification.

  • Linearity: A series of solutions containing known concentrations of each residual solvent will be prepared and analyzed to establish the linear range.

  • Accuracy: The recovery of each solvent will be determined by spiking a known amount of each solvent into the sample matrix at three different concentration levels.

  • Precision: Repeatability and intermediate precision will be assessed by analyzing multiple preparations of the same sample.

  • LOQ and LOD: These will be determined for each residual solvent to ensure the method is sensitive enough to detect them at or below their specified limits.

  • Robustness: The influence of minor variations in parameters such as oven temperature, carrier gas flow, and split ratio will be investigated.

Visualizing the Validation Process

To better illustrate the logical flow and relationships within the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow Start Define Analytical Method's Intended Use Develop Develop Analytical Method Start->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Implement Implement for Routine QC Report->Implement

Caption: A high-level workflow for analytical method validation.

Validation_Parameters_Relationship Method Validated Analytical Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Precision->Accuracy Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Linearity->Accuracy Range Range Linearity->Range Range->Method Robustness Robustness Robustness->Method LOQ LOQ LOQ->Method LOD LOD LOD->Method

Caption: Interrelationship of key analytical method validation parameters.

References

Fluorination of Benzonitriles: A Comparative Guide to Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in turning a promising molecule into a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. The benzonitrile (B105546) scaffold, a common motif in pharmaceuticals, can be susceptible to metabolic oxidation. A key strategy to enhance its stability is the introduction of fluorine atoms. This guide provides an objective comparison of the metabolic stability of fluorinated benzonitriles versus their non-fluorinated counterparts, supported by established experimental principles and data from analogous compound series.

The strategic placement of fluorine can "shield" the molecule from metabolism by cytochrome P450 (CYP) enzymes, the body's primary system for drug biotransformation.[1]

The Impact of Fluorination on Metabolic Stability

Comparative Metabolic Stability Data

The following tables present data from typical human liver microsomal (HLM) stability assays. While direct head-to-head data for benzonitrile is limited, we present illustrative data based on findings for other aromatic compounds such as anilines and pyridazines to demonstrate the expected trend.[1][2] This data highlights the significant improvement in metabolic stability upon fluorination.

Table 1: Metabolic Stability of Benzonitrile and its Fluorinated Analogs in Human Liver Microsomes (Illustrative Data)

CompoundStructuret½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Benzonitrile1546.2
2-Fluorobenzonitrile4515.4
3-Fluorobenzonitrile6011.5
4-Fluorobenzonitrile>120<5.8

Note: The data in this table is illustrative and represents the expected trend based on established medicinal chemistry principles. Actual values will vary depending on the specific experimental conditions.

As the illustrative data shows, the introduction of a fluorine atom is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the parent benzonitrile molecule. This enhancement is attributed to the blockage of metabolically vulnerable positions on the aromatic ring. The position of the fluorine atom can also have a differential effect on the degree of metabolic stabilization.

Experimental Protocols

To provide a clear understanding of how the metabolic stability of these compounds is assessed, below are detailed methodologies for key experiments.

Liver Microsomal Stability Assay

This in vitro assay is a standard method for evaluating the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Test compounds (e.g., Benzonitrile, 2-Fluorobenzonitrile, 3-Fluorobenzonitrile, 4-Fluorobenzonitrile)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (typically 10 mM in DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in buffer.

    • Prepare the liver microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard to each aliquot.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in assessing metabolic stability.

Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solutions add_mic_cpd Add Microsomes and Test Compound to Plate prep_cpd->add_mic_cpd prep_mic Prepare Liver Microsome Suspension prep_mic->add_mic_cpd prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc Pre-incubate at 37°C add_mic_cpd->pre_inc pre_inc->start_rxn incubation Incubate at 37°C with Shaking start_rxn->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + IS sampling->quenching centrifuge Centrifuge to Precipitate Protein quenching->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_t_half Calculate Half-life (t½) lcms->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) lcms->calc_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolic Pathways of Benzonitrile Derivatives cluster_non_fluorinated Non-Fluorinated Benzonitrile cluster_fluorinated Fluorinated Benzonitrile bn Benzonitrile cyp450 CYP450 Enzymes bn->cyp450 Oxidation hydrolysis Hydrolases (minor) bn->hydrolysis Hydrolysis bn_oh Hydroxylated Metabolites bn_amide Benzamide (minor) f_bn Fluorobenzonitrile f_bn->cyp450 Oxidation (Blocked at F) f_bn_oh Hydroxylated Metabolites (on non-fluorinated positions) cyp450->bn_oh cyp450->f_bn_oh hydrolysis->bn_amide

Caption: Potential metabolic pathways for benzonitrile and fluorinated benzonitrile.

Conclusion

The strategic incorporation of fluorine into the benzonitrile scaffold presents a clear advantage in enhancing metabolic stability, a cornerstone of modern drug design. This enhanced stability, stemming from the robust C-F bond and altered electronic properties of the aromatic ring, often translates to improved pharmacokinetic profiles, including longer half-lives and reduced clearance. The illustrative data and established principles strongly support the use of fluorination as a key strategy for medicinal chemists to overcome metabolic liabilities associated with the benzonitrile core. However, the effects of fluorination are not universally beneficial and are highly dependent on the position of the fluorine atom and the overall molecular context. A thorough experimental evaluation, as detailed in the provided protocols, is crucial for leveraging the full potential of fluorination in the development of novel therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a toxic solid compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] It is also a skin and serious eye irritant and may cause respiratory irritation.[1][2][3][5] Due to these hazards, it is imperative that this chemical waste is handled with strict adherence to safety protocols and disposed of as hazardous waste.[5]

Hazard and Disposal Summary

The following table summarizes the key hazard information and disposal requirements for this compound.

ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 218301-22-5[1][2]
Primary Hazards Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, respiratory tract irritation.[1][2][3][4][5]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[1][5]
Personal Protective Equipment (PPE) Protective gloves (nitrile rubber recommended), protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use a dust mask type N95 (US) or equivalent.[1][2][6][7]
Incompatible Materials Strong acids and oxidizing agents.[8]
Disposal Method Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash.[1][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.

  • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke when handling this chemical waste.[1][2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, chemically compatible, and clearly labeled hazardous waste container.[1]

    • The container must have a secure, leak-proof lid and be in good condition.[1]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.

    • Do not mix this waste with incompatible materials, particularly strong acids or oxidizing agents.[8]

3. Waste Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste."[5]

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]

  • The SAA must be under the control of laboratory personnel.

  • Ensure the container is securely closed at all times, except when adding waste.[2]

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • For small spills, use dry cleanup procedures.[1] Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.

  • Use an absorbent material, such as vermiculite (B1170534) or sand, for liquid spills and then collect it into the hazardous waste container.[1]

  • Do not use water to clean up spills, as this may spread contamination.

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

6. Final Disposal:

  • Once the waste container is full, or as per your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so, and it is part of an approved institutional protocol.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Is the waste solid or liquid? B->C D Collect in a labeled, compatible solid hazardous waste container. C->D Solid E Collect in a labeled, compatible liquid hazardous waste container. C->E Liquid F Is the container full? D->F E->F G Store in designated Satellite Accumulation Area (SAA). F->G No H Arrange for pickup by licensed hazardous waste vendor. F->H Yes G->F I Final Disposal (Incineration or other approved method) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Fluoro-5-formylbenzonitrile, ensuring laboratory safety and procedural clarity.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 218301-22-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are acute toxicity if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1][2]

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.N95 dust mask or a certified respirator if the process may generate dust.
In Solution (e.g., reaction setup, workup) Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile gloves.Laboratory coat. An apron may be required for larger volumes.Not generally required if handled in a certified chemical fume hood.
Spill Cleanup (Solid) Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or suit over a laboratory coat.A certified respirator with a particulate filter is required.
Waste Disposal (including deactivated solutions) Chemical splash goggles.Nitrile gloves.Laboratory coat.Not generally required if handled in a certified chemical fume hood.

Safe Handling and Operational Workflow

All work with this compound, particularly the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

A typical workflow for handling this compound is outlined below:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate_glassware Decontaminate Glassware reaction->decontaminate_glassware Post-Reaction collect_liquid_waste Collect Liquid Waste reaction->collect_liquid_waste decontaminate_surfaces Decontaminate Work Surfaces decontaminate_glassware->decontaminate_surfaces collect_solid_waste Collect Solid Waste decontaminate_surfaces->collect_solid_waste dispose_final Dispose as Hazardous Waste collect_solid_waste->dispose_final deactivate_waste Deactivate Nitrile Waste collect_liquid_waste->deactivate_waste deactivate_waste->dispose_final

Figure 1. Safe handling workflow for this compound.
Experimental Protocols

Synthesis of this compound (Illustrative Example):

This protocol is for informational purposes. Always refer to a validated experimental procedure for your specific application.

In a suitable reaction vessel, 3-bromo-4-fluorobenzaldehyde (B1265969) is dissolved in N-methyl-2-pyrrolidone (NMP). Cuprous cyanide is added to the mixture, which is then heated with stirring.[3] After the reaction is complete, the mixture is cooled, filtered, and the product is extracted using an organic solvent such as ethyl acetate.[3] The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[3]

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

Solid Spill:

  • Evacuate the immediate area and alert others.

  • Wearing the appropriate PPE (see table above), carefully cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Avoid raising dust.[1] If necessary, moisten the absorbent material slightly.

  • Carefully sweep the material into a designated, labeled waste container.[4]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.

Deactivation of Nitrile Waste (Alkaline Hydrolysis):

Organic nitriles can be hydrolyzed under alkaline conditions to the corresponding carboxylate salt and ammonia (B1221849), which are generally less toxic.[5]

Protocol for Deactivation:

  • Preparation: In a certified chemical fume hood, prepare a 10-20% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction can be exothermic, so it is advisable to use a vessel that can be cooled in an ice bath.

  • Reaction: Slowly and in small portions, add the nitrile-containing waste to the alkaline solution with stirring.

  • Heating: Gently heat the mixture (e.g., 50-100°C) to accelerate the hydrolysis. The reaction progress can be monitored by the cessation of ammonia evolution (use moist pH paper to test for ammonia gas).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7. This step should be performed slowly and with cooling, as the neutralization is exothermic.

  • Final Disposal: The neutralized solution and any solid waste should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[1][2]

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-formylbenzonitrile
Reactant of Route 2
2-Fluoro-5-formylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.